Calmodulin-dependent protein kinase II (290-309)
Description
BenchChem offers high-quality Calmodulin-dependent protein kinase II (290-309) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calmodulin-dependent protein kinase II (290-309) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C103H185N31O24S |
|---|---|
Molecular Weight |
2273.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115) |
InChI Key |
LRKHMNPQPYICFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CaMKII (290-309) Peptide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CaMKII (290-309) peptide inhibitor, a valuable tool for studying the function of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). This document details its mechanism of action, quantitative inhibitory properties, and relevant experimental protocols.
Core Concepts: Mechanism of Action
The CaMKII (290-309) peptide is a synthetic 20-amino-acid peptide derived from the calmodulin-binding domain of the alpha subunit of CaMKII.[1] Its primary function is to act as a potent and specific inhibitor of CaMKII. The peptide sequence is H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH.[1]
The inhibitory mechanism of the CaMKII (290-309) peptide is based on its function as a calmodulin antagonist.[1] In the cell, CaMKII is activated by the binding of a Ca2+/calmodulin (CaM) complex to its regulatory domain. This binding event displaces the autoinhibitory domain from the catalytic site, allowing the kinase to phosphorylate its substrates. The CaMKII (290-309) peptide competitively binds to calmodulin, preventing the formation of the Ca2+/CaM/CaMKII complex and thereby inhibiting the activation of the kinase.[1]
Quantitative Data Presentation
The inhibitory potency of the CaMKII (290-309) peptide has been quantified in several studies. The following tables summarize the available data for its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) for its interaction with calmodulin.
Table 1: Inhibitory Potency (IC50) of CaMKII (290-309) Peptide
| Target Enzyme/Process | IC50 Value (nM) | Reference |
| Ca2+/calmodulin-dependent protein kinase II | 52 | [2][3] |
| CaMKII-dependent phosphodiesterase activity | 1.1 | [2] |
| CaMKII α subunit | 80 | [4] |
Table 2: Binding Affinity (Kd) of CaMKII (290-309) Peptide for Calmodulin
| Interaction Partner | Kd Value (nM) | Method | Reference |
| Calmodulin (Ca2+-saturated) | 7.1 | Surface Plasmon Resonance (SPR) | [5] |
| Calmodulin (Ca2+-saturated) | < 10 | Fluorescence Anisotropy | [5] |
K_i = IC_{50} / (1 + [S]/K_m)
Where:
-
[S] is the substrate concentration.
-
K_m is the Michaelis constant of the substrate for the enzyme.
It is important to note that the calculated Ki value is dependent on the experimental conditions, specifically the substrate concentration used in the IC50 determination.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and use of the CaMKII (290-309) peptide inhibitor.
Solid-Phase Peptide Synthesis of CaMKII (290-309)
This protocol outlines the general steps for synthesizing the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Purification and Characterization of Synthetic CaMKII (290-309) Peptide
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Solvent B concentration to elute the peptide.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[6]
Characterization by Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analysis: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the synthesized peptide.[7]
In Vitro CaMKII Kinase Activity Assay (Radiolabel-based)
This protocol describes a common method for measuring CaMKII activity and its inhibition using a radiolabeled ATP.[8][9][10][11][12]
Materials:
-
Purified CaMKII enzyme
-
CaMKII (290-309) peptide inhibitor
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl2)
-
Magnesium Chloride (MgCl2)
-
ATP, [γ-32P]ATP
-
Peptide substrate (e.g., Syntide-2)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase reaction buffer, CaCl2, CaM, and the peptide substrate.
-
Add Inhibitor: Add the CaMKII (290-309) peptide inhibitor at various concentrations to the respective tubes. Include a control with no inhibitor.
-
Add Enzyme: Add the purified CaMKII enzyme to the reaction mix and pre-incubate for a few minutes on ice.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-32P]ATP mix.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Counting: Place the washed P81 papers in scintillation vials and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.
Calmodulin Binding Assay (Pull-down)
This protocol is used to demonstrate the interaction between the CaMKII (290-309) peptide and calmodulin.[13][14][15][16][17]
Materials:
-
Calmodulin-Sepharose beads
-
CaMKII (290-309) peptide
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM CaCl2)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM EGTA)
-
SDS-PAGE gels and buffers
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Bead Preparation: Wash the Calmodulin-Sepharose beads with binding buffer.
-
Binding: Incubate the beads with a solution containing the CaMKII (290-309) peptide in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound peptide.
-
Elution: Elute the bound peptide by incubating the beads with elution buffer (containing the calcium chelator EGTA) for 10-15 minutes.
-
Analysis:
-
Collect the supernatant (eluate).
-
Run the eluate, along with samples of the initial peptide solution and the wash fractions, on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the peptide. The presence of the peptide in the eluate confirms its calcium-dependent binding to calmodulin.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
CaMKII (290-309): A Technical Guide to its Discovery, Development, and Application as a Core Research Tool
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals, particularly in neuronal functions such as synaptic plasticity, learning, and memory. Its activity is tightly regulated by an autoinhibitory domain that blocks the substrate-binding site in the absence of calcium/calmodulin. The peptide fragment encompassing amino acids 290-309 of CaMKII, derived from its calmodulin-binding domain, has been instrumental as a potent and specific inhibitor for elucidating the multifaceted roles of this kinase. This technical guide provides an in-depth overview of the discovery, biochemical characterization, and experimental application of the CaMKII (290-309) inhibitory peptide.
Discovery and Development
The CaMKII (290-309) peptide, with the sequence LKKFNARRKLKGAILTTMLA, was identified through systematic studies of the CaMKII autoinhibitory mechanism. This region of the kinase is directly involved in binding to calmodulin, and synthetic peptides corresponding to this domain were found to act as potent antagonists. By competitively binding to calmodulin, the (290-309) peptide prevents the activation of CaMKII, making it a valuable tool for investigating CaMKII-dependent signaling pathways.
Quantitative Data
The inhibitory potency and binding affinity of CaMKII (290-309) have been characterized using various biochemical and biophysical techniques. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 52 nM | Inhibition of Ca2+/calmodulin-dependent protein kinase II | |
| IC50 | 80 nM | Inhibition of CaMKII active site | |
| IC50 | 1.1 nM | Inhibition of CaMKII-dependent phosphodiesterase activity |
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| α-actinin-2 EF3-4 (WT CaMKIIα 290-309) | 3.46 ± 0.08 µM | Isothermal Titration Calorimetry (ITC) | |
| Calmodulin (CaM) N-domain (CaM1–80) | 32.82 µM | Fluorescence Anisotropy | |
| Calmodulin (CaM) C-domain (CaM76–148) | 0.95 µM | Fluorescence Anisotropy | |
| Calmodulin (CaM) full-length (apo) | 142 ± 32 µM | Fluorescence Anisotropy |
Experimental Protocols
Detailed methodologies are crucial for the successful application of the CaMKII (290-309) peptide in research. Below are representative protocols for its synthesis and use in key experiments.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of the CaMKII (290-309) peptide (LKKFNARRKLKGAILTTMLA) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (L, K(Boc), F, N(Trt), A, R(Pbf), G, I, T(tBu), M)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH), DIC, and OxymaPure in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Perform a ninhydrin test to monitor the completion of the coupling reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide using reverse-phase HPLC.
-
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
CaMKII Inhibition Assay (Non-Radioactive)
This protocol describes a non-radioactive, colorimetric assay to measure the inhibitory effect of the CaMKII (290-309) peptide.
Materials:
-
Recombinant CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
CaMKII (290-309) inhibitor peptide
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.2 mM CaCl2, 10 µg/ml Calmodulin)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the CaMKII (290-309) peptide in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the CaMKII enzyme to all wells except the negative control.
-
Add the different concentrations of the CaMKII (290-309) peptide to the respective wells.
-
Add the substrate peptide to all wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® kit according to the manufacturer's instructions. This typically involves adding the detection reagent and measuring luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Plot the remaining kinase activity as a percentage of the control (no inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding affinity of CaMKII (290-309) to its target proteins, such as calmodulin or α-actinin.
Materials:
-
Purified CaMKII (290-309) peptide
-
Purified target protein (e.g., Calmodulin)
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze both the peptide and the target protein extensively against the same ITC buffer to minimize buffer mismatch artifacts.
-
Determine the accurate concentrations of both samples.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the target protein into the sample cell.
-
Load the CaMKII (290-309) peptide into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the peptide into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Signaling Pathways and Experimental Workflows
The inhibitory action of CaMKII (290-309) has been instrumental in dissecting CaMKII-dependent signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows where this peptide is applied.
Caption: Mechanism of CaMKII activation and inhibition by the (290-309) peptide.
An In-depth Technical Guide to the CaMKII (290-309) Peptide
Introduction: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that is a critical mediator of calcium signaling in various cell types, most prominently in neurons where it constitutes up to 2% of all brain protein.[1][2] Its activity is essential for synaptic plasticity, learning, and memory.[1] The kinase is a dodecameric holoenzyme, with each subunit containing a catalytic domain, an association domain, and a regulatory domain.[2][3] The regulatory domain, which encompasses an autoinhibitory region and a calmodulin (CaM) binding site, maintains the enzyme in an inactive state in the absence of calcium signals.[3]
The peptide corresponding to residues 290-309 of CaMKII represents the core of the calmodulin-binding domain (CaMBD).[1][4] This 20-amino acid synthetic peptide is widely used as a potent and specific tool to investigate the roles and regulation of CaMKII. By competitively inhibiting the binding of the native Calcium/Calmodulin (Ca²⁺/CaM) complex to the kinase, the CaMKII (290-309) peptide effectively blocks its activation, making it an invaluable reagent for researchers in neuroscience, cell biology, and drug development.[5][6] This guide provides a comprehensive technical overview of its structure, sequence, biochemical properties, and experimental applications.
Sequence and Structure
The CaMKII (290-309) peptide is a 20-residue sequence derived from the calmodulin-binding domain of CaMKII.[4][7] It acts as a potent antagonist of calmodulin.[5][8]
-
Full Sequence (Three-Letter Code): H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH[9]
Structural Characteristics: Structurally, the CaMKII (290-309) peptide is characterized as a basic amphipathic helix.[4] In its unbound state, it may be partially unstructured, but upon binding to Ca²⁺/CaM, it adopts a stable α-helical conformation.[10] This induced fit is central to the high-affinity interaction with calmodulin. The crystal structure of the Ca²⁺/CaM complex bound to the CaMBD reveals a classic "wrap-around" conformation, where the two lobes of calmodulin engulf the helical peptide in an anti-parallel orientation.[4] This interaction is primarily mediated by hydrophobic contacts.[11]
Mechanism of Action and Signaling Pathway
CaMKII activation is a tightly regulated, multi-step process initiated by an increase in intracellular calcium concentration. The CaMKII (290-309) peptide functions as a competitive inhibitor, disrupting this activation cascade.
Activation Pathway:
-
Calcium Influx: A cellular stimulus triggers a rise in intracellular Ca²⁺ levels.
-
Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that exposes hydrophobic patches on its surface.[12]
-
CaMKII Interaction: The activated Ca²⁺/CaM complex binds to the CaMBD (residues 290-309) of a CaMKII subunit.[1][4]
-
Relief of Autoinhibition: This binding event dislodges the autoinhibitory domain from the catalytic site, activating the kinase.[3][11]
-
Autophosphorylation: The now-active kinase can phosphorylate neighboring subunits within the holoenzyme at Threonine-286 (Thr286).[1][2] This autophosphorylation "traps" the kinase in an active state, rendering its activity independent of Ca²⁺/CaM for a period.[2]
Inhibition by CaMKII (290-309) Peptide: The synthetic CaMKII (290-309) peptide mimics the endogenous CaM-binding site. It binds directly to activated Ca²⁺/CaM, preventing the complex from engaging with the full-length CaMKII enzyme. This action effectively blocks the relief of autoinhibition and subsequent kinase activation and autophosphorylation.[6][8]
Quantitative Biochemical Data
The inhibitory potency and binding characteristics of the CaMKII (290-309) peptide have been quantified using various biochemical assays.
| Parameter | Value | Target Enzyme/Process | Reference(s) |
| IC₅₀ | 52 nM | CaMKII | [13] |
| IC₅₀ | 1.1 nM | CaMKII-dependent Phosphodiesterase | [13] |
Binding affinity (Kd) describes the equilibrium between the peptide-CaM complex and its dissociated components. Lower Kd values indicate higher affinity.
| Peptide/Protein Construct | Kd (Dissociation Constant) | Experimental Method | Reference(s) |
| CaMKII Peptide (300-312) binding to CaM | 5.9 µM | Not specified | [1] |
| Human CaMKII Kinase Domains binding to Ca²⁺/CaM | 0.3 - 0.6 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| CaMKII Peptide (290-309) binding to CaM domains | Studied qualitatively/comparatively | Fluorescence Anisotropy | [4] |
Key Experimental Protocols
The CaMKII (290-309) peptide is utilized in a variety of experimental settings to probe kinase function.
Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of the peptide to inhibit CaMKII's phosphotransferase activity.
Methodology:
-
Reaction Mix Preparation: Prepare a reaction buffer containing purified CaMKII enzyme, Ca²⁺, Calmodulin, a specific substrate peptide (e.g., Autocamtide-2), and varying concentrations of the CaMKII (290-309) inhibitor peptide.
-
Initiation: Start the reaction by adding ATP, typically radiolabeled with ³²P ([γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a quenching buffer (e.g., EDTA).
-
Quantification: Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the amount of ³²P transferred to the substrate peptide using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Protocol: Calmodulin Binding Assay via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Methodology:
-
Sample Preparation: Dialyze the purified CaMKII peptide and Ca²⁺/CaM extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 5 mM DTT) to minimize buffer mismatch effects.[11]
-
Instrument Setup: Load the Ca²⁺/CaM solution into the sample cell of the microcalorimeter and the concentrated peptide solution into the injection syringe.[11]
-
Titration: Perform a series of small, sequential injections of the peptide into the CaM solution while monitoring the heat change after each injection. A preliminary small injection is often discarded.[11]
-
Control Titration: Perform a control experiment by titrating the peptide into the buffer alone to account for the heat of dilution.[11]
-
Data Analysis: Subtract the control data from the experimental titration. Normalize the data and fit it to a suitable binding model (e.g., a single-site binding model) using analysis software to calculate Kd, n, and ΔH.[11]
Protocol: Cellular CaMKII Translocation Inhibition Assay
This cell-based assay visualizes the effect of the peptide on the stimulus-induced movement of CaMKII to specific subcellular locations, such as synapses.
Methodology:
-
Cell Culture and Transfection: Culture primary neurons or a suitable cell line. Transfect cells with a plasmid encoding a fluorescently tagged CaMKII (e.g., GFP-CaMKII).
-
Peptide Delivery: Introduce the CaMKII (290-309) peptide into the cells. This can be achieved via a patch pipette during electrophysiological recording or by using cell-penetrating versions of the peptide.[6]
-
Baseline Imaging: Acquire baseline fluorescence images to establish the initial distribution of GFP-CaMKII.
-
Stimulation: Induce CaMKII activation and translocation using a relevant stimulus, such as a local puff of glutamate or electrical stimulation.[6]
-
Post-Stimulation Imaging: Capture a time-series of fluorescence images following stimulation to monitor the movement of GFP-CaMKII.[6]
-
Analysis: Quantify the change in fluorescence intensity at specific regions of interest (e.g., dendritic spines) over time and compare the results between control cells and peptide-treated cells.[6] A successful inhibition will show no significant increase in fluorescence at the target location in peptide-treated cells.[6]
Conclusion
The CaMKII (290-309) peptide is a cornerstone tool for the study of calcium signaling. Its well-defined sequence, structure, and mechanism of action as a specific competitive inhibitor of Ca²⁺/Calmodulin binding make it indispensable for dissecting the physiological and pathological roles of CaMKII. From determining the kinetics of kinase activation in vitro to blocking synaptic plasticity in living neurons, this peptide provides researchers with a precise method to modulate one of the most important signaling pathways in the brain and other tissues. The protocols and data presented in this guide offer a framework for its effective application in diverse research and development settings.
References
- 1. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abbiotec.com [abbiotec.com]
- 6. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 7. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]
- 8. scbt.com [scbt.com]
- 9. Calmodulin-dependent protein kinase II (290-309) | C103H185N31O24S | CID 22114573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calmodulin binding proteins provide domains of local Ca2+ signaling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
The Role of CaMKII (290-309) in Elucidating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. The synthetic peptide CaMKII (290-309), derived from the autoinhibitory domain of CaMKIIα, has emerged as a pivotal tool for dissecting the intricate roles of this kinase in long-term potentiation (LTP) and long-term depression (LTD). By competitively inhibiting the binding of calmodulin (CaM) to CaMKII, this peptide effectively prevents its activation, allowing researchers to probe the necessity of CaMKII activity in various stages of synaptic modulation. This technical guide provides an in-depth overview of the application of CaMKII (290-309), including its mechanism of action, detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to CaMKII and the 290-309 Inhibitory Peptide
CaMKII is a serine/threonine protein kinase that is highly abundant in the postsynaptic density (PSD) of excitatory synapses.[1][2] Its activation by calcium influx through NMDA receptors is a critical event in the induction of LTP.[1][3] The CaMKII holoenzyme exists in an autoinhibited state at basal calcium levels.[1] Upon calcium entry, Ca2+/CaM binds to the regulatory domain of CaMKII, releasing the autoinhibition and activating the kinase.[1]
The CaMKII (290-309) peptide corresponds to the CaM-binding region within the autoinhibitory domain of CaMKIIα.[4][5] Its sequence is Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala (LKKFNARRKLKGAILTTMLA).[6] By mimicking this endogenous sequence, the peptide acts as a potent competitive antagonist of calmodulin binding, thereby preventing the activation of CaMKII.[4][7] This inhibitory action has made CaMKII (290-309) an invaluable tool for investigating the causal role of CaMKII activation in synaptic plasticity.
Mechanism of Action
The primary mechanism of action of the CaMKII (290-309) peptide is the competitive inhibition of Ca2+/calmodulin binding to the CaMKII holoenzyme. This prevents the conformational change required for kinase activation and subsequent autophosphorylation at Threonine 286 (Thr286), a key step for sustained, calcium-independent CaMKII activity.[1]
Signaling Pathway of CaMKII Activation and Inhibition by the 290-309 Peptide
Quantitative Data on the Effects of CaMKII (290-309)
The following table summarizes quantitative findings from studies utilizing the CaMKII (290-309) peptide to investigate synaptic plasticity.
| Parameter | Experimental Model | Concentration of CaMKII (290-309) | Observed Effect | Reference |
| CaMKII Inhibition (IC50) | In vitro kinase assay | 52 nM | Potent inhibition of Ca2+/calmodulin-dependent protein kinase II. | [4][7] |
| LTP Induction | Cerebellar Nuclei Slices | 25 µM (intracellular) | Initial potentiation of EPSCs followed by a return to baseline within ~20 minutes, indicating a role for CaMKII in LTP maintenance. | [8] |
| CaMKII Translocation | Cultured Neurons | 1 µM (bath application) | Effectively prevented locally-induced CaMKII translocation to synapses following glutamate stimulation. | [6] |
| D2 Receptor Desensitization | Ventral Tegmental Area Neurons | 25 µM (intracellular) | Significantly reduced quinpirole-induced desensitization of D2 receptor-mediated currents. | |
| Cardiac Sodium Channel Gating | TSA201 cells expressing NaV1.5 | Not specified (patch pipette delivery) | Caused a +6 mV depolarizing shift in inactivation and decreased intermediate inactivation. | [9] |
| Integrin-Mediated Signaling | CHO cells | Not specified (in cell lysates) | Blocked the active site of CaMKII with an IC50 of 80 nM. | [10] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology with Intracellular Peptide Application
This protocol describes the use of CaMKII (290-309) to investigate its role in LTP at rodent hippocampal synapses.
Materials:
-
Hippocampal slices (300-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF) of appropriate composition, continuously bubbled with 95% O2 / 5% CO2.
-
Patch pipettes (3-5 MΩ resistance).
-
Intracellular solution containing (in mM): 130 K-gluconate, 2 Na-gluconate, 6 NaCl, 2 MgCl2, 14 Tris-creatine phosphate, 4 MgATP, 0.3 Tris-GTP, 1 EGTA, 10 HEPES, and 10 sucrose, buffered to pH 7.4 with KOH.[8]
-
CaMKII (290-309) peptide (e.g., from Sigma-Aldrich, Cayman Chemical).
-
Electrophysiology recording setup (amplifier, digitizer, microscope, micromanipulators).
Procedure:
-
Peptide Preparation: Dissolve the lyophilized CaMKII (290-309) peptide in the intracellular solution to a final concentration of 25 µM.[8] Vortex briefly and centrifuge to ensure complete dissolution.
-
Slice Preparation and Recovery: Prepare hippocampal slices and allow them to recover in aCSF for at least 1 hour at room temperature.
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Allow the intracellular solution containing the CaMKII (290-309) peptide to diffuse into the cell for at least 15-20 minutes before starting the experiment to ensure adequate inhibition of CaMKII.
-
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
-
Post-Induction Recording: Continue recording EPSCs/EPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
-
Data Analysis: Compare the magnitude of LTP in cells loaded with the CaMKII (290-309) peptide to control cells recorded with a standard intracellular solution. A significant reduction or complete block of LTP in the presence of the peptide indicates a requirement for CaMKII activation.
Experimental Workflow for Electrophysiological Study of CaMKII (290-309) on LTP
Conclusion
The CaMKII (290-309) inhibitory peptide is a powerful and specific tool for investigating the role of CaMKII in synaptic plasticity. Its ability to block the initial activation of the kinase has been instrumental in confirming the necessity of CaMKII for the induction and maintenance of LTP. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this peptide in their studies of synaptic function and dysfunction. Further research employing this and other targeted inhibitors will continue to unravel the complex signaling cascades that govern learning and memory at the molecular level, paving the way for the development of novel therapeutic strategies for cognitive disorders.
References
- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jneurosci.org [jneurosci.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.biologists.com [journals.biologists.com]
Investigating Cardiac Muscle Regulation with CaMKII (290-309): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of the CaMKII (290-309) peptide as a critical tool for investigating the regulatory functions of Calcium/calmodulin-dependent protein kinase II (CaMKII) in cardiac muscle. CaMKII is a key signaling protein that governs cardiac physiology and pathology, translating changes in intracellular calcium into downstream cellular effects.[1] Understanding its mechanisms of action is paramount for developing novel therapeutic strategies for cardiovascular diseases.
The Role of CaMKII in Cardiac Myocytes
CaMKII is a serine/threonine kinase that acts as a central hub for integrating calcium signals in cardiomyocytes.[2] Its activity is implicated in the regulation of excitation-contraction (EC) coupling, excitation-transcription coupling, and cellular remodeling.[3][4] Dysregulation of CaMKII is strongly associated with the pathogenesis of heart failure, arrhythmias, and cardiac hypertrophy.[5][6]
The kinase is a multimeric holoenzyme, typically composed of 12 subunits arranged in two stacked hexameric rings.[1] The δ isoform is the predominant variant in the heart.[7] Each subunit contains a catalytic domain and a regulatory domain, which includes an autoinhibitory sequence and a calmodulin (CaM) binding site.[8] Under basal calcium conditions, the autoinhibitory domain blocks the catalytic site, keeping the kinase in an inactive state.[9]
An increase in intracellular calcium, as occurs during the cardiac action potential, leads to the binding of the Ca2+/CaM complex to the regulatory domain. This binding displaces the autoinhibitory domain, activating the kinase.[8] This initial activation can lead to autophosphorylation at Threonine 287, which renders the kinase autonomously active even after calcium levels have declined.[10] This "CaMKII memory" is crucial for its role in frequency-dependent cardiac responses.
The CaMKII (290-309) Inhibitory Peptide
The CaMKII (290-309) peptide is a synthetic peptide corresponding to the amino acid sequence 290-309 of the CaMKIIα subunit.[11][12] This region is a critical part of the calmodulin-binding domain.[13] By mimicking this domain, the peptide acts as a competitive antagonist, binding to Ca2+/CaM and preventing it from activating CaMKII.[11][13] This makes it a highly specific tool for elucidating the downstream effects of CaMKII activation in experimental settings. It is a potent inhibitor, with an IC50 of 52 nM for the inhibition of CaMKII.[14]
Signaling Pathways Involving CaMKII
The following diagram illustrates the central role of CaMKII in cardiac myocyte signaling and the point of intervention for the CaMKII (290-309) peptide.
Quantitative Effects of CaMKII (290-309) on Cardiac Function
The CaMKII (290-309) peptide has been instrumental in quantifying the contribution of CaMKII to various aspects of cardiac electrophysiology and calcium handling.
L-type Calcium Current (ICa,L) Facilitation
CaMKII mediates the Ca²⁺-dependent facilitation of the L-type calcium current, a phenomenon where repetitive depolarizations lead to an increased current.[15] Dialysis of ventricular myocytes with the CaMKII (290-309) peptide completely abolishes this "staircase" effect.[15]
| Parameter | Control | With CaMKII (290-309) | Reference |
| Peak ICa,L during conditioning pulse (pA/pF) | 7.1 ± 0.9 | 4.1 ± 0.4 | [16] |
| ICa,L Facilitation (I10 / I1 ratio) | > 1.0 | ~ 1.0 | [15] |
Table 1: Effect of CaMKII (290-309) on L-type Calcium Current.
Late Sodium Current (INa,L)
CaMKII phosphorylation of the cardiac sodium channel NaV1.5 can increase the late sodium current (INa,L), which is pro-arrhythmic.[9] The CaMKII (290-309) peptide has been used to demonstrate the role of the CaM-CaMKII axis in modulating this current.
| Condition | INa,L decay time constant (τfast, ms) | INa,L density (pA/pF) | Reference |
| High [Ca²⁺]i (Normal Myocyte) | 18.5 ± 2.6 | -1.1 ± 0.1 | [15] |
| High [Ca²⁺]i + CaMKII (290-309) | 10.1 ± 0.9 | -0.7 ± 0.1 | [15] |
| High [Ca²⁺]i (Failing Myocyte) | 35.8 ± 3.1 | -1.9 ± 0.2 | [15] |
| High [Ca²⁺]i + CaMKII (290-309) (Failing Myocyte) | 14.2 ± 1.5 | -1.0 ± 0.1 | [15] |
Table 2: Effect of CaMKII (290-309) on Late Sodium Current in normal and failing canine ventricular myocytes.
Sarcoplasmic Reticulum (SR) Calcium Handling
CaMKII phosphorylates key SR calcium handling proteins, including the ryanodine receptor 2 (RyR2) and phospholamban (PLN).[14][17] Phosphorylation of RyR2 at Ser-2814 increases its open probability, contributing to diastolic Ca²⁺ leak, while phosphorylation of PLN at Thr-17 relieves its inhibition of the SR Ca²⁺-ATPase (SERCA2a), enhancing Ca²⁺ reuptake.[9][18] Inhibition of CaMKII with peptides like AC3-I (based on the autoinhibitory domain) has been shown to significantly reduce the phosphorylation of these sites. While direct quantitative data for the 290-309 peptide's effect on phosphorylation levels is less commonly presented in tabular format in literature, its use in functional assays demonstrates a clear reduction in CaMKII-dependent SR Ca²⁺ leak and modulation of SR Ca²⁺ load.[13]
Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant cardiomyocytes.[1][2][7]
Workflow Diagram:
Methodology:
-
Anesthesia and Heart Excision: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated, Ca²⁺-free Tyrode's solution.
-
Langendorff Perfusion: Mount the aorta on a Langendorff apparatus cannula and begin retrograde perfusion at a constant flow rate (e.g., 3-4 ml/min) at 37°C.
-
Initial Perfusion: Perfuse the heart with a Ca²⁺-free buffer for approximately 5 minutes to wash out blood and stop contractions.
-
Enzymatic Digestion: Switch to a perfusion solution containing digestive enzymes, typically Collagenase Type II and a protease (e.g., Type XIV), for 15-20 minutes or until the heart becomes pale and flaccid.
-
Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium buffer. Gently triturate the tissue with a pipette to release individual myocytes.
-
Filtration and Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent hypercontracture, bringing the final concentration to physiological levels (e.g., 1.0-1.8 mM).
-
Cell Harvest: Allow the viable, rod-shaped myocytes to settle by gravity. Remove the supernatant containing non-myocytes and debris. The resulting pellet contains the purified cardiomyocytes ready for culture or acute experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of ion currents (e.g., ICa,L or INa,L) in isolated cardiomyocytes.[15][19]
Methodology:
-
Cell Plating: Plate isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere.
-
Solutions:
-
External (Bath) Solution: Composition depends on the specific current being measured. For ICa,L, it typically contains (in mM): 135 TEA-Cl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). Na⁺ and K⁺ are replaced to isolate the calcium current.
-
Internal (Pipette) Solution: Typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA (pH 7.2 with CsOH). The CaMKII (290-309) peptide is added to this solution (e.g., at 1-2 µM) for intracellular dialysis.
-
-
Recording:
-
Place the coverslip in a recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a myocyte with the pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. Allow several minutes for the pipette solution, containing the inhibitory peptide, to dialyze into the cell.
-
Apply voltage-clamp protocols using an amplifier and data acquisition software to elicit and record the ion currents of interest.
-
Assessment of SR Ca²⁺ Leak
SR Ca²⁺ leak can be measured using confocal microscopy and a fluorescent Ca²⁺ indicator like Fluo-4.[12][20]
Methodology:
-
Cell Loading: Incubate isolated myocytes with Fluo-4 AM (e.g., 5 µM) for 15-20 minutes at room temperature.
-
Imaging: Place the cells in a chamber on a confocal microscope.
-
Pacing: Electrically pace the cells (e.g., at 1 Hz) for a consistent period to ensure a stable SR Ca²⁺ load.
-
Line-Scan Imaging: After pacing, switch to line-scan mode, positioning the scan line along the longitudinal axis of the myocyte. Record for 10-20 seconds to capture spontaneous Ca²⁺ release events (Ca²⁺ sparks) during diastole.
-
Analysis: Analyze the line-scan images to quantify the frequency, amplitude, and duration of Ca²⁺ sparks. A reduction in these parameters in the presence of a CaMKII inhibitor indicates a decrease in RyR2-mediated SR Ca²⁺ leak.
Conclusion
The CaMKII (290-309) peptide is an invaluable tool for dissecting the complex role of CaMKII in cardiac muscle regulation. Its specificity in preventing the Ca²⁺/CaM-dependent activation of the kinase allows researchers to isolate and quantify the contribution of this critical signaling pathway to ion channel function, calcium homeostasis, and the development of cardiac pathologies. The integration of this pharmacological tool with advanced electrophysiological and imaging techniques continues to deepen our understanding of cardiac function and provides a robust platform for the development of targeted therapies for heart disease.
References
- 1. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. CaMKII Nitrosylation in Cardiac Myocytes at Cys273 suppresses activation, but at Cys 290 mediates intrinsic mechanical afterload-induced enhancement of Calcium transients [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of adult rat ventricular myocytes [bio-protocol.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of CaMKII Does Not Attenuate Cardiac Hypertrophy in Mice with Dysfunctional Ryanodine Receptor | PLOS One [journals.plos.org]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Modulation of the late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calmodulin kinase is functionally targeted to the action potential plateau for regulation of L-type Ca2+ current in rabbit cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CaMKII regulation of phospholamban and SR Ca2+ load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of CaMKII regulation of phospholamban activity in heart disease [frontiersin.org]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. Activation of CaMKIIδA promotes Ca2+ leak from the sarcoplasmic reticulum in cardiomyocytes of chronic heart failure rats - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII (290-309): A Technical Guide for Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the CaMKII (290-309) peptide, a critical tool for investigating the roles of Calcium/calmodulin-dependent protein kinase II (CaMKII) in cellular signaling. This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant pathways and workflows.
Core Concepts: Mechanism of Action
CaMKII is a serine/threonine kinase that acts as a pivotal mediator of calcium signaling in a vast array of cellular processes, including synaptic plasticity, gene expression, and cardiac function. Its activity is tightly regulated by an autoinhibitory domain that physically occludes the catalytic site. In response to an influx of intracellular calcium, Ca2+ binds to calmodulin (CaM), and the resulting Ca2+/CaM complex activates CaMKII by binding to its regulatory segment and displacing the autoinhibitory domain.[1]
The CaMKII (290-309) peptide, also known as autocamtide-2 related inhibitory peptide (AIP), is a synthetic peptide that corresponds to the amino acid sequence of the CaMKII autoinhibitory domain.[2][3] By mimicking this endogenous inhibitory sequence, CaMKII (290-309) acts as a potent and highly specific competitive inhibitor of CaMKII.[3][4] It binds to the catalytic domain of the kinase, preventing the phosphorylation of its substrates, irrespective of the presence of Ca2+/CaM.[4] This makes it an invaluable tool for dissecting the specific contributions of CaMKII to complex signaling cascades.[4][5]
Quantitative Data: Inhibitory Potency
The inhibitory efficacy of CaMKII (290-309) and related peptides is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific CaMKII isoform and the experimental conditions.
| Inhibitor | Target | IC50 | Notes |
| CaMKII (290-309) | CaMKII | 52 nM[6] | A potent antagonist of CaMKII. |
| CaMKII (290-309) | CaMKII | 80 nM[3] | Shown to block the active site of the enzyme. |
| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | 40 nM[7][8] | A highly specific and potent inhibitor. |
| Myristoylated AIP | CaMKII | - | A cell-permeable version of AIP.[9] |
| KN-93 | CaMKII | - | A small molecule inhibitor, for comparison.[4] |
Signaling Pathways and Logical Frameworks
Understanding the context in which CaMKII (290-309) is used is crucial for experimental design and data interpretation. The following diagrams, rendered in DOT language, illustrate the CaMKII signaling pathway, a typical experimental workflow, and the logical framework for hypothesis testing.
References
- 1. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]
- 9. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
An In-depth Technical Guide to the Inhibition of CaMKII by Peptide (290-309)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles underlying the inhibition of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) by the synthetic peptide corresponding to its amino acid residues 290-309. It delves into the mechanism of action, quantitative binding affinities, detailed experimental protocols, and the peptide's application in studying CaMKII-mediated signaling pathways.
Core Principles of CaMKII Inhibition by Peptide (290-309)
CaMKII is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cardiac function, and gene expression.[1][] Its activity is tightly regulated by intracellular calcium levels through the calcium-binding protein calmodulin (CaM). The CaMKII holoenzyme exists in an autoinhibited state in the absence of Ca2+/CaM. This autoinhibition is mediated by a regulatory domain that physically occludes the catalytic site.
The peptide inhibitor (290-309) is a 20-amino-acid synthetic peptide (Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala) derived from the calmodulin-binding region within the autoinhibitory domain of CaMKIIα.[3][4] Its primary mechanism of inhibition is to act as a potent calmodulin antagonist.[3][4] By binding to calmodulin with high affinity, the peptide effectively prevents the Ca2+/CaM complex from binding to and activating CaMKII, thus maintaining the kinase in its inactive conformation.[4] This makes the 290-309 peptide a highly specific tool for investigating the roles of CaMKII in various physiological and pathological contexts.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interaction between the CaMKII (290-309) peptide and calmodulin, as well as its inhibitory effect on CaMKII, has been quantified by various biophysical and biochemical methods. The following tables summarize the key quantitative data from the literature.
| Parameter | Value | Method | Conditions | Reference |
| IC50 | 52 nM | CaMKII Kinase Assay | Inhibition of Ca2+/calmodulin-dependent protein kinase II | [3][5][6][7] |
| IC50 | 1.1 nM | Phosphodiesterase Activity Assay | Inhibition of CaMKII-dependent phosphodiesterase activity | [5] |
| IC50 | 80 nM | In vitro binding assay | Blockade of the active site of the enzyme in cell lysates | [8] |
| Parameter | Value | Interacting Molecules | Method | Conditions | Reference |
| Kd | 7.1 nM | CaMKII (290-309) and Calmodulin | Surface Plasmon Resonance (SPR) | Ca2+-saturated conditions | [9] |
| Kd | 190 nM | CaMKII (290-309) and Calmodulin | Microscale Thermophoresis (MST) | Ca2+-saturated conditions | [9] |
| Kd | 3.46 ± 0.08 µM | WT CaMKIIα (290-309) and α-actinin-2 EF3-4 | Isothermal Titration Calorimetry (ITC) | 25 °C in 25 mM HEPES pH 7.5 and 150 mM NaCl | [10] |
Experimental Protocols
CaMKII Kinase Inhibition Assay
This protocol is designed to measure the inhibitory potency of the CaMKII (290-309) peptide on CaMKII activity.
Materials:
-
Purified CaMKII enzyme
-
CaMKII (290-309) inhibitory peptide
-
Calmodulin
-
CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/ml BSA)
-
Phosphocellulose paper (e.g., Whatman P81)
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, calmodulin, and the CaMKII substrate peptide.
-
Add varying concentrations of the CaMKII (290-309) inhibitory peptide to the reaction mixture.
-
Initiate the reaction by adding the purified CaMKII enzyme and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.
Calmodulin Binding Assay using Surface Plasmon Resonance (SPR)
This protocol measures the binding affinity and kinetics of the CaMKII (290-309) peptide to calmodulin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified calmodulin
-
CaMKII (290-309) peptide
-
Running buffer (e.g., HBS-P+ buffer with CaCl2)
Procedure:
-
Immobilize calmodulin onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the CaMKII (290-309) peptide in the running buffer.
-
Inject the peptide solutions over the calmodulin-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The CaMKII (290-309) peptide is a valuable tool for dissecting CaMKII-dependent signaling pathways. Below are diagrams illustrating a generalized CaMKII signaling pathway and a typical experimental workflow for studying the effects of the peptide in a cellular context.
Caption: Generalized CaMKII signaling pathway and its inhibition by peptide (290-309).
References
- 1. Metabolic activation of CaMKII by Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abbiotec.com [abbiotec.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CaMK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. CaMK | DC Chemicals [dcchemicals.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Biophysical analysis of the dynamics of calmodulin interactions with neurogranin and Ca2+ /calmodulin-dependent kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unlocking the Brake: A Technical Guide to the Inhibitory Domain of CaMKII
For Researchers, Scientists, and Drug Development Professionals
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a critical serine/threonine kinase that acts as a key signaling hub in numerous cellular processes, most notably in synaptic plasticity, cardiac function, and cell death pathways. Its activity is exquisitely controlled by a sophisticated autoinhibitory mechanism, centered on a dedicated inhibitory domain. This domain acts as a molecular brake, ensuring that the kinase remains inactive under basal conditions and is poised for rapid activation in response to calcium signals. Understanding the structure, function, and regulation of this domain is paramount for deciphering CaMKII's role in health and disease and for the rational design of therapeutic modulators.
Core Concepts of CaMKII Autoinhibition
The CaMKII holoenzyme is typically a dodecameric complex, arranged as two stacked hexameric rings. Each subunit consists of an N-terminal catalytic domain, a C-terminal association (or hub) domain responsible for oligomerization, and a central regulatory segment that links them.[1][2] This regulatory segment is the heart of CaMKII's control, containing the autoinhibitory region and the overlapping calmodulin (CaM) binding site.[2]
Mechanism of Autoinhibition:
In the absence of a calcium signal, the autoinhibitory domain, acting as a pseudosubstrate, physically occupies the substrate-binding pocket of the catalytic domain.[3] This steric hindrance prevents the phosphorylation of substrate proteins, locking the kinase in a tightly regulated, inactive state. The structure of the autoinhibited holoenzyme reveals a compact arrangement where the kinase domains are docked against the central hub, rendering the CaM-binding sites inaccessible.
Activation by Calcium/Calmodulin:
An influx of intracellular calcium, often triggered by neuronal activity or hormonal signals, leads to the binding of Ca2+ ions to calmodulin. The resulting Ca2+/CaM complex then binds to the regulatory segment of CaMKII. This binding event induces a conformational change that displaces the autoinhibitory domain from the catalytic site, thus relieving the inhibition and "unlocking" the kinase's activity.[3][4]
The "Molecular Switch": Autonomous Activity via Autophosphorylation:
A key feature of CaMKII is its ability to function as a molecular memory switch. Upon activation, a CaMKII subunit can phosphorylate an adjacent subunit within the holoenzyme at a critical threonine residue (Thr286 in the α isoform).[5] This trans-autophosphorylation has two major consequences:
-
It prevents the autoinhibitory domain from rebinding to the catalytic site, even after intracellular calcium levels have returned to baseline and CaM has dissociated.[6]
-
It dramatically increases the affinity of CaMKII for CaM by over 1000-fold, a phenomenon known as "CaM trapping," which prolongs the active state.[5][7]
This Ca2+-independent, or "autonomous," activity allows the kinase to remain active long after the initial calcium signal has dissipated, effectively storing a memory of the event.[6]
Quantitative Data Summary
The interactions governing CaMKII inhibition and activation are characterized by specific binding affinities and kinetic parameters. These values are crucial for quantitative modeling of signaling pathways and for the design of targeted inhibitors.
| Interaction / Parameter | Value / Range | Species / Conditions |
| Calmodulin (CaM) Binding | ||
| CaMKIIδ affinity for Ca4CaM (Kd) | ~34 nM | In cardiac myocytes |
| CaMKII activation by CaM-CWT (Kact) | ~5 µM | Mutant CaM with Ca2+ bound only to C-terminal |
| CaMKII activation by CaM-NWT (Kact) | ~20 µM | Mutant CaM with Ca2+ bound only to N-terminal |
| Peptide Inhibitor Potency | ||
| IC50 for CaMKII(273–302) | ~1 µM | Peptide derived from the autoinhibitory domain |
| IC50 for Autocamtide-3 Inhibitor (AC3-I) | ~3 µM | Pseudosubstrate peptide inhibitor |
| IC50 for Autocamtide-2 Inhibitory Peptide (AIP) | 50x > CaMK(281-302) | Non-phosphorylatable analog of autocamtide-2 |
| Small Molecule Inhibitor Potency | ||
| IC50 for KN-93 | 500x < AIP | Allosteric inhibitor |
| Kinetic Parameters | ||
| CaMKII activation time constant (τrise) | ~0.3 s | In response to a single glutamate uncaging pulse |
| CaMKII deactivation time constant (τfast) | ~8.2 s | Fast decay component after single pulse activation |
Table 1: Summary of key quantitative data for CaMKII inhibitory domain interactions. Values are compiled from multiple studies and can vary based on experimental conditions, isoforms, and species.[8][9][10][11][12]
Signaling Pathways Involving CaMKII Inhibition
The regulation of the CaMKII inhibitory domain is a central node in critical signaling cascades. Below are diagrams illustrating its role in synaptic plasticity and apoptosis.
CaMKII Activation and Autoinhibition Cycle
Caption: The activation cycle of a CaMKII subunit, governed by its inhibitory domain.
Role in Synaptic Plasticity (Long-Term Potentiation)
During the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory, CaMKII activation is a pivotal event.
Caption: CaMKII signaling cascade during the induction of Long-Term Potentiation (LTP).[13][14][15]
Role in Apoptosis Signaling
Under conditions of cellular stress, such as ischemia-reperfusion injury or ER stress, sustained CaMKII activation can switch from a pro-survival to a pro-death signal, contributing to apoptosis.
Caption: A simplified pathway of CaMKII-mediated intrinsic apoptosis.[16][17][18]
Key Experimental Protocols
Studying the CaMKII inhibitory domain requires a variety of biochemical and cell-based assays. The following are foundational protocols used in the field.
In Vitro CaMKII Kinase Activity Assay
This assay measures the ability of CaMKII to phosphorylate a model substrate, providing a direct readout of its enzymatic activity.
Objective: To quantify the phosphotransferase activity of CaMKII.
Materials:
-
Purified CaMKII enzyme (e.g., 2.5 nM final concentration).
-
Kinase Reaction Buffer: 50 mM PIPES (pH 7.2), 10 mM MgCl2, 0.1% BSA.
-
Activator Solution: 1 µM Calmodulin, 1 mM CaCl2.
-
Substrate: Biotinylated peptide substrate (e.g., Syntide-2).
-
ATP Mix: [γ-32P]ATP (e.g., 100 µM, with specific activity of 200-500 cpm/pmol) in Kinase Reaction Buffer.
-
Stop Solution: 75 mM H3PO4 or 50 mM EDTA.
-
SAM2® Biotin Capture Membrane or phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare the reaction mix by combining Kinase Reaction Buffer, Activator Solution, and substrate.
-
Initiate the reaction by adding purified CaMKII to the reaction mix. Pre-incubate for 1 minute at 30°C to allow for activation.
-
Start the phosphorylation reaction by adding the ATP Mix. Incubate for a defined period (e.g., 1 minute) at 30°C.
-
Terminate the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto the biotin capture membrane or phosphocellulose paper.
-
Wash the membrane extensively (e.g., 3-4 times with 0.5% phosphoric acid, followed by an ethanol wash) to remove unincorporated [γ-32P]ATP.
-
Allow the membrane to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the kinase activity.
(Source: Adapted from protocols described in publications such as Brown et al., 2021 and the SignaTECT® Assay System). [19][20]
CaMKII Autophosphorylation Assay (Western Blot)
This assay specifically measures the autophosphorylation of CaMKII at Thr286, which is the hallmark of its transition to an autonomous state.
Objective: To detect and quantify the level of Thr286-phosphorylated CaMKII.
Materials:
-
Purified CaMKII or cell/tissue lysate.
-
Autophosphorylation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Activator Solution: 2 mM CaCl2, 5 µM Calmodulin.
-
ATP (100 µM final concentration).
-
SDS-PAGE loading buffer.
-
Primary Antibody: Rabbit anti-phospho-CaMKII (Thr286).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescence substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Set up the autophosphorylation reaction in a microcentrifuge tube: combine CaMKII/lysate, Autophosphorylation Buffer, and Activator Solution.
-
Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 1-5 minutes).
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CaMKII (Thr286) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Detect the signal using an imaging system. The band intensity corresponds to the amount of autophosphorylated CaMKII. A parallel blot for total CaMKII should be run as a loading control.
(Source: Adapted from standard Western blotting protocols and CaMKII-specific methods). [21][22]
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and characterizing CaMKII inhibitors.
The Inhibitory Domain as a Drug Target
The central role of CaMKII in pathophysiology, particularly in cardiac arrhythmias, heart failure, and neurological disorders, makes it an attractive therapeutic target.[1] The autoinhibitory mechanism offers a unique opportunity for the development of highly specific allosteric inhibitors, which are often more selective than traditional ATP-competitive kinase inhibitors.
Strategies for Targeting the Inhibitory Domain:
-
Stabilizing the Autoinhibited State: Small molecules like KN-93 are thought to function by stabilizing the interaction between the regulatory segment and the catalytic domain, thus preventing activation by Ca2+/CaM.[23][24] This approach offers a way to lock the kinase in its "off" state.
-
Pseudosubstrate Peptides: Peptides derived from the autoinhibitory domain, such as AIP and AC3-I, act as competitive inhibitors by directly occupying the substrate-binding site.[25] While their therapeutic use is limited by poor cell permeability and stability, they have been invaluable research tools and serve as a basis for peptidomimetic drug design.
-
Targeting the CaM-Binding Interface: Molecules that disrupt the interaction between CaMKII and calmodulin can prevent the initial activation step.
The development of isoform-specific or pathway-specific CaMKII inhibitors remains a significant challenge. However, a deep understanding of the structure and dynamics of the inhibitory domain provides a robust framework for the design of next-generation therapeutics that can precisely modulate the activity of this crucial signaling enzyme.
References
- 1. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of CaMKII Activation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CaMKII: a molecular substrate for synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Postsynaptic Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Type II Block Induction But Not Maintenance of Pairing-Induced Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]
- 10. CaMKIIδ post-translational modifications increase affinity for calmodulin inside cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of CaMKII action in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.library.ucla.edu [search.library.ucla.edu]
- 16. The signalling pathway of CaMKII-mediated apoptosis and necrosis in the ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CaMKII is a nodal signal for multiple programmed cell death pathways in heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 21. Detailed State Model of CaMKII Activation and Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Muscle-Type Specific Autophosphorylation of CaMKII Isoforms after Paced Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 24. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CaMKII (290-309) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction The CaMKII (290-309) peptide is a synthetic 20-amino acid peptide corresponding to residues 290-309 of the alpha subunit of rat brain Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Also widely known as Autocamtide-2-Related Inhibitory Peptide (AIP), it is a highly potent and specific inhibitor of CaMKII.[2][3] This peptide encompasses a significant portion of the calmodulin-binding domain within the regulatory segment of CaMKII.[1][4] Its utility in research stems from its ability to selectively block CaMKII activity, making it an invaluable tool for dissecting the roles of this critical kinase in various signal transduction pathways.[5]
Mechanism of Action The CaMKII (290-309) peptide functions as a competitive inhibitor by targeting the regulatory domain of the CaMKII enzyme.[5] In the enzyme's inactive state, this regulatory domain binds to the catalytic domain, effectively blocking substrate access. Activation of CaMKII occurs when the Ca2+/calmodulin (CaM) complex binds to this regulatory domain (specifically residues ~290-309), causing a conformational change that exposes the catalytic site.[4]
The CaMKII (290-309) peptide mimics this binding site. It acts as a calmodulin antagonist by competing with the Ca2+/CaM complex for binding to the enzyme, thereby stabilizing the inactive conformation and preventing activation.[1][5] The inhibition is competitive with kinase substrates like autocamtide-2.[2]
Data Presentation
Physicochemical Properties and Storage
The CaMKII (290-309) peptide is typically supplied as a lyophilized powder and should be handled according to the specifications below.
| Property | Description | Reference(s) |
| Sequence | H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH | [6][7] |
| Molecular Formula | C₁₀₃H₁₈₅N₃₁O₂₄S | [6][8] |
| Molecular Weight | ~2273.8 g/mol | [6][8] |
| Purity | Typically ≥95% (HPLC) | [8] |
| Formulation | Lyophilized powder, often as a trifluoroacetate (TFA) salt. | [8][9] |
| Solubility | Soluble in water at 1 mg/mL. | [8] |
| Storage | Store lyophilized peptide at -20°C. Reconstitute in water, aliquot, and store at -20°C for up to 2 months. | [7][9] |
Quantitative Inhibitory Activity
The peptide exhibits high potency against CaMKII with the following reported half-maximal inhibitory concentrations (IC₅₀).
| Target / Activity | Reported IC₅₀ | Reference(s) |
| CaMKII Kinase Activity | 40 nM | [3] |
| CaMKII Kinase Activity | 52 nM | [8] |
| CaMKII Kinase Activity | 80 nM | [10] |
| CaMKII Autophosphorylation | 100 nM | [3] |
| CaMKII-dependent Phosphodiesterase | 1.1 nM | [8] |
Specificity The CaMKII (290-309) peptide is highly selective. At a concentration of 1 µM, it completely inhibits CaMKII activity without significantly affecting other common kinases such as cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and CaMKIV.[2][3]
Experimental Protocols
The non-modified CaMKII (290-309) peptide is not cell-permeable and is therefore suitable for use in in vitro assays, cell lysates, or through methods like microinjection. For live-cell experiments requiring intracellular delivery, cell-permeable versions (e.g., myristoylated or Antennapedia-fused AIP) are recommended.[9]
Protocol 1: In Vitro CaMKII Kinase Inhibition Assay
This protocol outlines a general procedure to measure the inhibitory effect of the CaMKII (290-309) peptide on the phosphorylation of a model substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of CaMKII (290-309) peptide in sterile water (e.g., 1 mg/mL).[8]
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, and 2 µg/mL Calmodulin).
-
Prepare solutions of CaMKII enzyme, a suitable substrate (e.g., Autocamtide-2 or Syntide-2), and ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, CaMKII enzyme, and substrate.
-
Add the desired concentration of the CaMKII (290-309) peptide inhibitor. For a dose-response curve, use a range of concentrations (e.g., 1 nM to 10 µM). For a negative control, add water.
-
-
Inhibition and Kinase Reaction:
-
Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (often including radiolabeled γ-³²P-ATP for detection).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding ice-cold trichloroacetic acid or spotting onto phosphocellulose paper).
-
Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for radioactivity or antibody-based detection for phosphospecific epitopes).
-
Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.
-
Protocol 2: Inhibition of CaMKII Translocation in Cultured Neurons
This protocol is based on a study where the peptide was used to block glutamate-induced CaMKII translocation to synapses in cultured hippocampal neurons.[11]
Methodology:
-
Cell Culture: Use primary hippocampal neurons cultured for 14-16 days in vitro (DIV). Neurons may express a fluorescently tagged CaMKII (e.g., GFP-CaMKIIα) for visualization.[11]
-
Inhibitor Preparation: Prepare a working solution of 1 µM CaMKII (290-309) peptide in the extracellular solution (ECS) or culture medium.[11]
-
Pre-incubation: Replace the culture medium with the peptide-containing solution (or a vehicle control solution). Incubate the cultures for at least 20 minutes at 37°C.[11]
-
Stimulation: While maintaining the presence of the inhibitor, locally stimulate the neurons. For example, apply 100 µM glutamate + 10 µM glycine for 100 ms via a micropipette to induce synaptic activity and CaMKII translocation.[11]
-
Imaging and Analysis:
-
Acquire images of the fluorescently tagged CaMKII at regular intervals (e.g., every 30 seconds) before and after stimulation.[11]
-
Measure the change in fluorescence intensity at synaptic puncta over time.
-
Compare the translocation in peptide-treated neurons to control neurons. A significant reduction in translocation indicates successful inhibition of CaMKII activation.[11]
-
Protocol 3: In Vitro Calmodulin-Binding Competition Assay
This protocol describes how to use the CaMKII (290-309) peptide to verify that a protein of interest binds specifically to calmodulin (CaM).[12]
Methodology:
-
Reagent Preparation:
-
Equilibrate Calmodulin-Sepharose beads in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM DTT) containing 1 mM CaCl₂.
-
Prepare your protein of interest (e.g., a purified protein or a cell lysate).
-
Prepare a solution of the CaMKII (290-309) peptide (5-10 nmol) in binding buffer.[12]
-
-
Competition Step:
-
In a microcentrifuge tube, add 5-10 nmol of the CaMKII (290-309) peptide to an aliquot of CaM-Sepharose beads.[12]
-
Incubate for 20 minutes at room temperature with gentle mixing to allow the peptide to occupy the binding sites on calmodulin.[12]
-
Prepare a control tube with CaM-Sepharose beads and buffer only.
-
-
Protein Binding:
-
Add the protein of interest to both the peptide-treated and control tubes.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Analysis:
-
Pellet the beads by centrifugation. Collect the supernatant (unbound fraction).
-
Wash the beads several times with binding buffer to remove non-specific interactors.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the unbound and bound fractions by Western blotting using an antibody against the protein of interest.
-
Expected Result: The protein of interest should be present in the bound fraction of the control tube but significantly reduced or absent in the bound fraction of the tube pre-incubated with the CaMKII (290-309) peptide, demonstrating specific, competitive binding to calmodulin.[12]
-
References
- 1. abbiotec.com [abbiotec.com]
- 2. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]
- 5. scbt.com [scbt.com]
- 6. Calmodulin-Dependent Protein Kinase II (290-309) Peptide [biosynth.com]
- 7. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable The Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable controls the biological activity of calmodulin-dependent protein kinase II. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 12. Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CaMKII (290-309) Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cell cycle regulation, and apoptosis.[1] The CaMKII (290-309) inhibitor is a synthetic peptide derived from the autoinhibitory domain of CaMKIIα.[2] This peptide acts as a potent and specific inhibitor by competitively binding to the calmodulin-binding site of CaMKII, thus preventing its activation.[2][3] With a reported IC50 value of 52 nM, this inhibitor is a valuable tool for investigating the physiological and pathological roles of CaMKII in various cell-based assays.[4][5][6]
These application notes provide detailed protocols for the use of CaMKII (290-309) inhibitor in cell culture, including methods for assessing its effects on downstream signaling pathways and cellular functions.
Product Information
| Property | Value | Reference |
| Alternate Names | CaMKII inhibitory peptide, Autocamtide-2-related inhibitory peptide | [2][7] |
| Sequence | Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala | [2] |
| Molecular Weight | ~2273.8 g/mol | [2][6] |
| IC50 | 52 nM | [4][5][6] |
| Formulation | Lyophilized solid | [2] |
| Solubility | Soluble in distilled water up to 2 mg/mL. For higher concentrations, acetonitrile is recommended. | [2] |
| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. After reconstitution, it is recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles. | [2] |
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of the CaMKII (290-309) inhibitor in various cell culture applications.
| Application | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of CaMKII translocation | Neuron cultures | 1 µM | At least 20 min | Prevented locally-induced CaMKII translocation. | [8] |
| Reduction of receptor desensitization | Dopamine neurons | 25 µM | Intracellular dialysis | Significantly reduced quinpirole-induced desensitization of D2 receptors. | [3] |
| Inhibition of integrin binding | CHO cells | (Used in lysate) | Not applicable | Blocked the active site of CaMKII, preserving the high-affinity state of α5β1 integrin. | [3] |
| Induction of neurotoxicity | Cortical neurons | 10 µM | 24 hours | Increased neuronal death, which was preventable with glutamate buffering. | [9] |
Signaling Pathway
The CaMKII (290-309) inhibitor primarily targets the activation of CaMKII. The following diagram illustrates the canonical CaMKII signaling pathway and the point of inhibition.
Caption: CaMKII signaling pathway and inhibition by CaMKII (290-309).
Experimental Workflow
A typical workflow for investigating the effects of the CaMKII (290-309) inhibitor in cell culture involves cell treatment followed by one or more analytical methods to assess the outcome.
References
- 1. CaMK | DC Chemicals [dcchemicals.com]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Calmodulin-Dependent Protein Kinase II (290-309) | Autophagy | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of CaMKII (290-309) Peptide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the effective in vivo delivery of the CaMKII (290-309) peptide, a potent antagonist of Calcium/calmodulin-dependent protein kinase II (CaMKII), is crucial for investigating its therapeutic potential in a range of physiological and pathological conditions, including neurological and cardiovascular diseases.[1][2][3] This document provides detailed application notes and protocols for various in vivo delivery methods, summarizes key quantitative data, and illustrates associated signaling pathways and experimental workflows.
The CaMKII (290-309) peptide functions by competitively binding to the calmodulin-binding domain of CaMKII, thereby preventing its activation.[1][2] The peptide has an IC50 of 52 nM for the inhibition of CaMKII.[4][5][6] However, its inherent nature as a membrane-impermeable peptide necessitates sophisticated delivery strategies to reach its intracellular target. This guide explores three primary methods for in vivo delivery: direct administration, conjugation with cell-penetrating peptides (CPPs), and encapsulation within nanoparticle-based systems.
I. Direct Administration via Microinjection or Cannulation
Direct administration to a specific tissue or region of interest is a straightforward method for localized delivery of the CaMKII (290-309) peptide in preclinical animal models. This approach is particularly useful for studying the effects of CaMKII inhibition in a defined anatomical area, such as a specific brain region.
Application Notes:
-
Advantages: Precise spatial control of delivery, immediate local effect, and relatively simple preparation of the peptide solution.
-
Disadvantages: Highly invasive, potential for tissue damage at the injection site, limited distribution beyond the injection area, and requirement for specialized surgical procedures.
-
Considerations: The stability and clearance of the peptide at the target site will influence the duration of the inhibitory effect. The procedure's stress on the animal model should be considered in the experimental design and data interpretation.
Experimental Protocol: Intracerebral Microinjection in Rodents
-
Peptide Preparation:
-
Dissolve the lyophilized CaMKII (290-309) peptide in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to the desired final concentration. A typical concentration for intracerebral injection is in the range of 1-10 µM.
-
Ensure the pH of the solution is adjusted to physiological levels (7.2-7.4).
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility.
-
-
Animal Preparation and Surgery:
-
Anesthetize the rodent (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and secure it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
-
Microinjection:
-
Load a Hamilton syringe or a glass micropipette with the prepared peptide solution.
-
Slowly lower the injection needle to the predetermined stereotaxic coordinates of the target region.
-
Infuse the peptide solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage.
-
After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision and provide appropriate post-operative analgesia and care according to institutional guidelines.
-
Monitor the animal for recovery and any adverse effects.
-
II. Cell-Penetrating Peptide (CPP) Conjugation
To overcome the limitation of poor membrane permeability, the CaMKII (290-309) peptide can be chemically conjugated to a cell-penetrating peptide (CPP). CPPs are short peptides that can traverse cellular membranes and deliver a variety of molecular cargo into the cytoplasm.[7][8][9][10][11] A commonly used CPP is the Tat peptide derived from the HIV-1 transactivator of transcription protein.
Application Notes:
-
Advantages: Enhanced cellular uptake in a wide range of cell types, potential for systemic administration, and reduced invasiveness compared to direct injection.
-
Disadvantages: Lack of cell-type specificity can lead to off-target effects, potential for immunogenicity, and the stability of the CPP-peptide conjugate in vivo needs to be characterized.
-
Considerations: The choice of CPP, the linker used for conjugation, and the overall charge and size of the conjugate can influence its biodistribution and efficacy.
Experimental Protocol: Systemic Administration of Tat-CaMKII (290-309)
-
Peptide Synthesis and Purification:
-
Synthesize a chimeric peptide consisting of the Tat peptide sequence (e.g., GRKKRRQRRRPQ) linked to the CaMKII (290-309) peptide sequence (LKKFNARRKLKGAILTTMLA). A flexible linker (e.g., Gly-Gly-Gly) can be included between the two peptides.
-
Purify the synthesized chimeric peptide using high-performance liquid chromatography (HPLC) to >95% purity.
-
Confirm the identity of the peptide by mass spectrometry.
-
-
In Vitro Validation (Recommended):
-
Before in vivo studies, validate the cell-penetrating ability of the Tat-CaMKII (290-309) peptide in a relevant cell line.
-
Treat cells with the chimeric peptide and a control CaMKII (290-309) peptide without the Tat sequence.
-
Assess the inhibition of CaMKII activity or a downstream signaling event using techniques such as Western blotting for phosphorylated CaMKII substrates.
-
-
In Vivo Administration:
-
Dissolve the purified Tat-CaMKII (290-309) peptide in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).
-
Administer the peptide solution to the animal model via an appropriate systemic route, such as intraperitoneal (IP) or intravenous (IV) injection.
-
The dosage will need to be empirically determined but can range from 1-10 mg/kg body weight.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At various time points post-administration, collect tissue samples of interest.
-
Analyze the biodistribution of the peptide if a labeled version is available.
-
Assess the pharmacodynamic effect by measuring the inhibition of CaMKII activity or downstream signaling pathways in the target tissues.
-
III. Nanoparticle-Based Delivery Systems
Encapsulating the CaMKII (290-309) peptide within nanoparticles offers a versatile platform for in vivo delivery. Nanoparticles can protect the peptide from degradation, improve its pharmacokinetic profile, and can be surface-modified for targeted delivery to specific cell types or tissues.[12][13][14][15]
Application Notes:
-
Advantages: Protection of the peptide cargo from enzymatic degradation, potential for sustained release, improved biodistribution, and the possibility of targeted delivery through surface functionalization with ligands (e.g., antibodies, targeting peptides).
-
Disadvantages: Complexity of formulation and characterization, potential for toxicity or immunogenicity of the nanoparticle material, and challenges in achieving efficient endosomal escape of the peptide once the nanoparticle is internalized by the cell.
-
Considerations: The choice of nanoparticle material (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) will significantly impact the delivery system's properties. Thorough characterization of nanoparticle size, surface charge, peptide loading efficiency, and release kinetics is essential.
Experimental Protocol: Liposomal Encapsulation and In Vivo Delivery
-
Liposome Formulation:
-
Prepare liposomes using a standard method such as thin-film hydration. A common lipid composition is a mixture of a neutral phospholipid (e.g., DOPC), cholesterol, and a PEGylated lipid to improve circulation time.
-
During the hydration step, use an aqueous solution containing the CaMKII (290-309) peptide to encapsulate it within the liposomes.
-
Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the peptide encapsulation efficiency by separating the liposome-encapsulated peptide from the unencapsulated peptide (e.g., via dialysis or size exclusion chromatography) and measuring the peptide concentration in both fractions.
-
-
In Vivo Administration:
-
Administer the liposomal formulation of the CaMKII (290-309) peptide to the animal model, typically via intravenous injection.
-
The dosage will depend on the peptide loading and the desired therapeutic effect.
-
-
Biodistribution and Efficacy Studies:
-
To track the biodistribution, a fluorescently labeled lipid can be incorporated into the liposome formulation. At various time points, tissues can be harvested and imaged to determine the accumulation of the liposomes.
-
Evaluate the therapeutic efficacy by assessing the inhibition of CaMKII activity or relevant downstream pathological markers in the target tissue.
-
Quantitative Data Summary
| Delivery Method | Typical Dosage/Concentration | Route of Administration | Advantages | Disadvantages |
| Direct Microinjection | 1-10 µM | Intracerebral, Intrathecal | Precise spatial control, immediate local effect | Invasive, limited distribution, potential for tissue damage |
| CPP Conjugation | 1-10 mg/kg | Intraperitoneal, Intravenous | Enhanced cellular uptake, systemic administration possible | Lack of specificity, potential immunogenicity |
| Nanoparticle Encapsulation | Varies based on loading | Intravenous | Protects peptide, sustained release, potential for targeting | Complex formulation, potential toxicity, endosomal escape challenge |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CaMKII activation and inhibition pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. abbiotec.com [abbiotec.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Calmodulin-Dependent Protein Kinase II (290-309) [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell penetrating peptides for in vivo molecular imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent in vivo advances in cell-penetrating peptide-assisted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 13. Nanoparticle-mediated dual delivery of an antioxidant and a peptide against the L-Type Ca2+ channel enables simultaneous reduction of cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of CaMKII (290-309) Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Overview
The Calmodulin-Dependent Protein Kinase II (290-309) peptide is a synthetic 20-amino-acid peptide corresponding to the calmodulin-binding domain of CaMKII. It functions as a potent competitive inhibitor of the kinase by mimicking the pseudosubstrate site.[1][2] This peptide is a critical tool for studying CaMKII-mediated signaling pathways, which are integral to processes like synaptic plasticity, cardiac function, and apoptosis.[3][4][5] Proper preparation and storage of a stock solution are paramount to ensure its stability and efficacy in experimental assays. This document provides a detailed protocol for the preparation, storage, and handling of a CaMKII (290-309) stock solution.
Quantitative Data Summary
For accurate experimental planning, key quantitative properties of the CaMKII (290-309) peptide are summarized below.
| Property | Value | Source(s) |
| Full Name | Calmodulin-Dependent Protein Kinase II (290-309) | [1][6][7] |
| Amino Acid Sequence | Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala | [1][7] |
| Molecular Formula | C₁₀₃H₁₈₅N₃₁O₂₄S | [1][7][8] |
| Molecular Weight | ~2273.8 g/mol | [1][6][7] |
| Purity | Typically ≥95% | [2][6] |
| Appearance | Lyophilized white powder | [6] |
| IC₅₀ for CaMKII | 52 nM | [1][2][6][9] |
| Solubility | Soluble in water (up to 1 mg/mL) | [6] |
CaMKII Signaling and Inhibition Pathway
Under basal conditions, the catalytic domain of CaMKII is autoinhibited by its own regulatory domain. An influx of intracellular calcium (Ca²⁺) leads to the formation of a Ca²⁺/Calmodulin (CaM) complex. This complex then binds to the regulatory domain of CaMKII, displacing it from the catalytic site and activating the kinase. The CaMKII (290-309) peptide inhibitor competitively binds to the same site as Ca²⁺/CaM, preventing this activation step and subsequent downstream phosphorylation events.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to reconstitute lyophilized CaMKII (290-309) peptide to create a stable, high-concentration stock solution.
-
Lyophilized CaMKII (290-309) peptide
-
Sterile, nuclease-free water or sterile buffer (e.g., Tris or phosphate buffer, pH 5-7)[10][11]
-
Vortex mixer
-
Low-speed centrifuge
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes[10]
-
Calibrated micropipettes and sterile tips
-
Optional: Bath sonicator
To prepare a stock solution of a specific molarity, use the following formula. For example, to make a 1 mM stock solution from 0.5 mg of peptide:
-
Molecular Weight (MW): ~2273.8 g/mol (or mg/mmol)
-
Mass of Peptide (m): 0.5 mg
-
Desired Concentration (C): 1 mM (1 mmol/L)
Volume (V) in Liters = (m / MW) / C
-
V = (0.5 mg / 2273.8 mg/mmol) / (1 mmol/L)
-
V = 0.00022 L = 220 µL
Therefore, dissolve 0.5 mg of peptide in 220 µL of solvent to yield a 1 mM stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation and moisture uptake, which can degrade the peptide.[11]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the tube.
-
Solvent Addition: Carefully add the calculated volume of sterile, nuclease-free water to the vial using a calibrated micropipette.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide. Visually inspect the solution to ensure there are no visible particles.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the vial in a bath sonicator for brief periods (e.g., 3 cycles of 10 seconds) to aid dissolution.[12] Avoid excessive heating.
-
Final Check: Once dissolved, the solution should be clear. If haziness or particles persist, the peptide may not be fully soluble at the target concentration.[10]
Workflow for Stock Solution Preparation
The following diagram illustrates the logical steps from receiving the lyophilized peptide to storing the final aliquots.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the peptide. Incorrect storage can lead to degradation through oxidation, hydrolysis, or repeated freeze-thaw cycles.
| Form | Temperature | Duration | Notes | Source(s) |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator, protected from light. | [11][13] |
| Stock Solution | -20°C (or -80°C) | Short- to Medium-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Frost-free freezers are not recommended. | [10][14] |
| Working Dilution | 4°C | Short-term (up to 1 week) | Use sterile buffers (pH 5-7) to prolong stability. | [11] |
Key Stability Considerations:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. Aliquoting the stock solution into single-use volumes is highly recommended.[10][11]
-
pH: For solutions, a slightly acidic buffer (pH 5-7) is preferable to prolong shelf life.[10][11]
-
Oxidation: The peptide sequence contains a methionine (Met) residue, which is susceptible to oxidation. While not as critical as for cysteine-containing peptides, minimizing exposure to air is good practice.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzo Life Sciences CaM kinase 2 (290-309) (0.5mg). CAS: 115044-69-4, Quantity: | Fisher Scientific [fishersci.com]
- 3. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 4. CaMKII Activation → Area [lifestyle.sustainability-directory.com]
- 5. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Calmodulin-Dependent Protein Kinase II (290-309) Peptide [biosynth.com]
- 8. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]
- 9. glpbio.com [glpbio.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. biomatik.com [biomatik.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CaMKII (290-309) Peptide
Audience: Researchers, scientists, and drug development professionals.
Topic: Optimal Working Concentration of CaMKII (290-309)
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that is crucial for decoding calcium signaling in various cellular processes, most notably in synaptic plasticity, learning, and memory.[][2] The CaMKII (290-309) peptide is a synthetic fragment corresponding to the calmodulin-binding domain of CaMKIIα.[3][4] It acts as a potent competitive inhibitor of CaMKII activation by binding to calmodulin, thereby preventing the Ca²⁺/calmodulin complex from activating the kinase.[2][3][5] These notes provide a comprehensive guide to determining and utilizing the optimal working concentration of the CaMKII (290-309) peptide inhibitor.
Mechanism of Action
CaMKII activity is tightly regulated. In its inactive state, a regulatory domain blocks the substrate-binding site.[6] An increase in intracellular calcium leads to the formation of the Ca²⁺/calmodulin (Ca²⁺/CaM) complex, which then binds to the CaMKII regulatory domain (residues ~290-309).[6][7] This binding event induces a conformational change that displaces the regulatory domain, activating the kinase and allowing for the phosphorylation of downstream targets.[6]
The CaMKII (290-309) peptide mimics this binding site.[5] It functions as a calmodulin antagonist, sequestering the active Ca²⁺/CaM complex and preventing it from binding to and activating the endogenous CaMKII holoenzyme.[2][3] This specific mode of inhibition makes it a valuable tool for dissecting CaMKII-dependent signaling pathways.
CaMKII Signaling and Inhibition Pathway
The diagram below illustrates the activation of CaMKII by Ca²⁺/Calmodulin and its subsequent inhibition by the CaMKII (290-309) peptide.
Quantitative Data: Working Concentrations
The optimal concentration of CaMKII (290-309) is highly dependent on the experimental system, including the intracellular ATP and calmodulin concentrations.[6] The following table summarizes reported concentrations for various applications.
| Application Type | Organism/Cell Type | Concentration | Efficacy (IC₅₀) | Reference |
| In Vitro Kinase Assay | Purified rat brain CaMKII | - | 52 nM | [8][9][10] |
| In Vitro PDE Assay | Purified Enzyme | - | 1.1 nM | [10] |
| Cell Culture (Translocation Assay) | Neuron Cultures | 1 µM | Blocks translocation | [11] |
| Whole-cell Patch Clamp | T84 Cells | 0.5 µM | ~70% inhibition | [5] |
| Whole-cell Patch Clamp | Parotid Acinar Cells | 0.5 µM | No effect | [5] |
| Intracellular Dialysis | Dopamine Neurons | 25 µM | Reduces desensitization | [12] |
Note: The IC₅₀ value represents the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. For competitive inhibitors, this value can be influenced by substrate and cofactor concentrations in the assay.[6]
Experimental Workflow for Optimization
Determining the precise optimal concentration for your specific model system is critical. A dose-response experiment is the most effective method.
Detailed Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Activity Assay (Inhibition)
This protocol is designed to determine the IC₅₀ of the CaMKII (290-309) peptide using purified components. It can be adapted for various detection methods, such as radioactive (³²P-ATP) or luminescence-based (e.g., ADP-Glo™) assays.[13]
A. Materials:
-
Purified, active CaMKII enzyme
-
CaMKII (290-309) peptide inhibitor[3]
-
Calmodulin (CaM)
-
CaMKII substrate peptide (e.g., Autocamtide-2)[14]
-
Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[13]
-
Calcium/Calmodulin Solution: Kinase buffer supplemented with 2mM CaCl₂ and an appropriate concentration of Calmodulin (e.g., 1 µM).[14]
-
ATP Solution (e.g., 100 µM ATP in kinase buffer)
-
Detection Reagents (e.g., ADP-Glo™ Kinase Assay kit, P81 phosphocellulose paper)[13][15]
-
Microplate (e.g., 96-well or 384-well, white for luminescence)
B. Procedure:
-
Peptide Reconstitution: Prepare a 1 mg/ml stock solution of CaMKII (290-309) peptide in sterile distilled water.[3] Aliquot and store at -20°C.
-
Serial Dilutions: Prepare a 10-point serial dilution series of the inhibitor peptide in Kinase Buffer, ranging from concentrations well above and below the expected IC₅₀ (e.g., 1 µM down to 10 pM). Also prepare a "no inhibitor" control.
-
Reaction Setup: In a microplate, combine the following components. Add the ATP solution last to initiate the reaction.
-
5 µL Kinase Buffer
-
5 µL CaMKII enzyme (at 2x final concentration)
-
5 µL CaMKII (290-309) peptide from the dilution series (or buffer for control)
-
5 µL Substrate Peptide + Calcium/Calmodulin solution (at 4x final concentration)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to calmodulin.
-
Reaction Initiation: Add 5 µL of ATP solution (at 5x final concentration) to each well to start the kinase reaction. The final volume is 25 µL.
-
Reaction Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes) where the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction and measure the remaining kinase activity according to the chosen detection method (e.g., by adding ADP-Glo™ Reagent).[13]
-
Data Analysis: Plot the measured activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Inhibition Assay
This protocol provides a general framework for assessing the effect of CaMKII (290-309) in a cellular context. The peptide is not cell-permeable, so delivery methods like patch-clamp pipette dialysis, microinjection, or the use of a cell-permeable version (e.g., TAT-fused) are required.
A. Materials:
-
Cultured cells of interest (e.g., primary neurons, T84 cells)[5][11]
-
CaMKII (290-309) peptide
-
Appropriate cell culture medium and buffers
-
Method for intracellular delivery (e.g., patch-clamp rig, microinjector)
-
Agonist/stimulus to activate CaMKII (e.g., Glutamate, Ionomycin)[5][11]
-
Method for measuring a CaMKII-dependent downstream event (e.g., whole-cell current recording, immunofluorescence for protein translocation, Western blot for substrate phosphorylation).
B. Procedure (Example using Whole-Cell Patch Clamp): [5]
-
Pipette Solution Preparation: Prepare an intracellular pipette solution appropriate for the cell type. Dissolve the CaMKII (290-309) peptide directly into this solution at the desired final concentration (e.g., 0.5 µM - 25 µM).[5][12] Prepare a control solution without the peptide.
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiology.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a target cell using a pipette containing the inhibitor or control solution.
-
Allow 5-10 minutes for the pipette solution to dialyze and equilibrate with the cell interior.[16]
-
-
Stimulation: Apply a stimulus to activate CaMKII. For example, apply ionomycin to raise intracellular Ca²⁺ or locally apply glutamate to activate NMDA receptors.[5][11]
-
Data Acquisition: Record the CaMKII-dependent cellular response. This could be the activation of a Ca²⁺-activated Cl⁻ current or another relevant physiological output.[5]
-
Analysis: Compare the magnitude of the response in cells dialyzed with the CaMKII (290-309) peptide to control cells. A significant reduction in the response indicates effective inhibition by the peptide at the chosen concentration.
Considerations and Troubleshooting
-
Solubility: CaMKII (290-309) is soluble in water.[3][10] Ensure the lyophilized powder is fully dissolved before making serial dilutions.
-
Purity: Use a high-purity grade peptide (>95%) to avoid confounding results from contaminants.[3]
-
Specificity: While CaMKII (290-309) inhibits CaMKII by binding to calmodulin, it may also inhibit other calmodulin-dependent enzymes like calcineurin.[5][9] Include appropriate controls to verify that the observed effect is specific to CaMKII inhibition.
-
Cell-Based Assays: The lack of cell permeability is a major limitation. If direct intracellular delivery is not feasible, consider using commercially available cell-permeable versions of CaMKII inhibitors (e.g., myristoylated or TAT-fused peptides).[6]
-
Concentration Differences: The effective concentration in a cell-based assay is often much higher than the in vitro IC₅₀. This is due to high intracellular ATP concentrations and potential barriers to the peptide reaching its target.[6]
References
- 2. scbt.com [scbt.com]
- 3. abbiotec.com [abbiotec.com]
- 4. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enzo Life Sciences CaM kinase 2 (290-309) (0.5mg). CAS: 115044-69-4, Quantity: | Fisher Scientific [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. promega.jp [promega.jp]
- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 15. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 16. pnas.org [pnas.org]
Application Notes and Protocols: Microinjection of CaMKII (290-309) Peptide in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase highly expressed in the central nervous system. It plays a pivotal role in decoding calcium signals into downstream cellular events, most notably in synaptic plasticity, learning, and memory. The CaMKII (290-309) peptide is a synthetic fragment corresponding to the calmodulin-binding domain of CaMKIIα. This peptide acts as a potent competitive inhibitor by binding to calmodulin and preventing its association with and activation of CaMKII.[1] Microinjection of this peptide into neurons is a powerful technique to acutely and specifically inhibit CaMKII function, allowing researchers to dissect its role in various neuronal processes.
These application notes provide a comprehensive overview of the use of CaMKII (290-309) peptide microinjection in neurons, including its applications, detailed experimental protocols, and expected quantitative outcomes.
Applications
Microinjection of the CaMKII (290-309) peptide is utilized in a variety of research applications to investigate the role of CaMKII in neuronal function:
-
Elucidating the Role of CaMKII in Synaptic Plasticity: By inhibiting CaMKII, researchers can study its necessity for the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.
-
Investigating Neurotransmitter Release Mechanisms: Inhibition of CaMKII can help determine its involvement in the regulation of neurotransmitter release from presynaptic terminals.
-
Studying Neuronal Development and Morphology: The role of CaMKII in processes such as neurite outgrowth, dendritic spine formation, and stability can be examined.
-
Probing Ion Channel Modulation: The peptide can be used to investigate the CaMKII-dependent phosphorylation and modulation of various ion channels, including AMPA and NMDA receptors.[2][3]
-
Drug Discovery and Target Validation: As a specific inhibitor, the CaMKII (290-309) peptide can be used to validate CaMKII as a therapeutic target for neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have utilized CaMKII inhibition to study neuronal function. This allows for easy comparison of the effects observed across different experimental paradigms.
| Parameter Measured | Experimental System | Inhibitor Used | Concentration | Observed Effect | Reference |
| AMPA Receptor-Mediated EPSC | Hippocampal Slices | CaMKII Inhibitory Peptide | Not Specified | ~50% reduction in AMPAR EPSC | (Mentioned in review) |
| Depolarization-induced Membrane Capacitance | Mouse β-cells (via patch pipette) | CaMKII (290-309) peptide | Not Specified | 60% reduction in the increase in membrane capacitance | [4] |
| Long-Term Potentiation (LTP) | Hippocampal Slices | tatCN21 | 5 µM | Effective block of LTP induction | [5] |
| Neuronal Viability | Cultured Cortical Neurons | tat-CN21 | 10 µM (24h) | 30% increase in neuronal death following NMDA stimulation | [6] |
| Synaptic Transmission | Hippocampal Slices | tatCN21 | 20 µM | Persistent reduction of basal synaptic transmission | [5] |
Signaling Pathways and Experimental Workflow
CaMKII Signaling Pathway
The following diagram illustrates the central role of CaMKII in synaptic plasticity. Upon influx of calcium through NMDA receptors, Ca2+ binds to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKII. Activated CaMKII can then phosphorylate various downstream targets, including AMPA receptors, leading to changes in synaptic strength. The CaMKII (290-309) peptide competitively binds to CaM, preventing the activation of CaMKII.
Caption: CaMKII signaling cascade in synaptic plasticity.
Experimental Workflow for Microinjection
This diagram outlines the key steps involved in a typical microinjection experiment using the CaMKII (290-309) peptide on cultured neurons.
References
- 1. abbiotec.com [abbiotec.com]
- 2. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CaMKII Inhibitor tatCN21 on Activity-Dependent Redistribution of CaMKII in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Experimental Design for CaMKII Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for designing and conducting studies on Calcium/Calmodulin-dependent protein kinase II (CaMKII) inhibition. These guidelines are intended to assist researchers in the fields of cell biology, neuroscience, cardiology, and drug discovery in accurately assessing the efficacy and cellular effects of CaMKII inhibitors.
Application Notes
CaMKII is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals. Its activity is implicated in a multitude of physiological processes, including synaptic plasticity, learning and memory, and cardiac function.[1] Dysregulation of CaMKII is associated with various pathological conditions such as heart failure, arrhythmias, and neurodegenerative diseases, making it a significant therapeutic target.[2]
Designing robust experiments to study CaMKII inhibition requires careful consideration of the inhibitor type, the experimental model, and the specific assays used to measure its effects. This guide provides a framework for these studies, from initial biochemical characterization of inhibitors to their evaluation in cellular and in vivo models.
Key Considerations for Experimental Design:
-
Choice of Inhibitor: CaMKII inhibitors can be broadly categorized into ATP-competitive inhibitors, allosteric inhibitors, and substrate-competitive peptides. Each class has distinct mechanisms of action and potential off-target effects. It is crucial to select an inhibitor appropriate for the specific research question and to use inactive analogs as controls where available (e.g., KN-92 for KN-93).
-
Experimental Models: The choice of experimental model, ranging from purified enzymes to cell cultures and animal models, will depend on the stage of the research. In vitro assays are essential for determining direct inhibitory activity, while cell-based and in vivo studies provide insights into cellular permeability, efficacy, and potential toxicity.
-
Assay Selection: A multi-faceted approach employing a combination of biochemical, cellular, and in vivo assays is recommended for a comprehensive evaluation of a CaMKII inhibitor. This should include direct measurement of kinase activity, assessment of downstream substrate phosphorylation, and functional cellular or physiological readouts.
Quantitative Data for Common CaMKII Inhibitors
The selection of an appropriate inhibitor and its working concentration is a critical first step. The following table summarizes the inhibitory potency of commonly used CaMKII inhibitors. Note that IC50 values can vary depending on the assay conditions, such as ATP and calmodulin concentrations.[3]
| Inhibitor | Type | Target CaMKII Isoform(s) | IC50 | Ki | Key Considerations |
| KN-93 | Allosteric, Calmodulin-competitive | All isoforms | ~0.37 - 4 µM[2][4] | 370 nM[5] | Membrane permeable. Also inhibits CaMKI, CaMKIV, and some ion channels. Use inactive analog KN-92 as a control.[2] Does not inhibit autonomously active CaMKII.[3] |
| AC3-I | Substrate-competitive peptide | All isoforms | ~3 - 5 µM[6][7] | N/A | Derived from the autoinhibitory domain of CaMKII. Requires intracellular delivery (e.g., transfection, microinjection, or cell-permeable peptide conjugation). May also inhibit PKD.[8] |
| tat-CN21 | Substrate-competitive peptide | All isoforms | ~40 - 77 nM[9][10] | N/A | Cell-permeable peptide derived from the endogenous inhibitor CaM-KIIN. Inhibits both stimulated and autonomous CaMKII activity.[10] |
| AS105 | ATP-competitive | CaMKIIδ | 8 nM | 3 nM | Highly potent and selective for the cardiac isoform CaMKIIδ. Effective against autophosphorylated CaMKII.[11] |
| GS-680 | ATP-competitive | CaMKIIδ, CaMKIIα | 2.3 nM (δ), 15.9 nM (α) | N/A | Selective and potent inhibitor.[11] |
Signaling Pathway and Experimental Workflows
To visualize the complex signaling cascades and experimental procedures involved in CaMKII inhibition studies, the following diagrams are provided.
Experimental Protocols
Herein are detailed protocols for key experiments in CaMKII inhibition studies.
In Vitro CaMKII Kinase Activity Assay (Non-Radioactive, ELISA-based)
This protocol is adapted from commercially available ELISA-based assay kits and provides a high-throughput method for measuring CaMKII activity.[6][12][13]
Materials:
-
Recombinant active CaMKII
-
CaMKII substrate-coated 96-well plate (e.g., Syntide-2)
-
Kinase Assay Buffer
-
ATP solution
-
Calmodulin solution
-
CaCl2 solution
-
Test inhibitors and controls
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing Kinase Assay Buffer, Calmodulin, and CaCl2.
-
Add Inhibitors: Add serial dilutions of the test inhibitor or control compound to the wells of the substrate-coated plate. Include a "no inhibitor" control.
-
Initiate Kinase Reaction: Add the recombinant CaMKII enzyme to each well, followed by the Kinase Reaction Mix.
-
Start the Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction and Wash: Stop the reaction by adding EDTA-containing buffer. Wash the plate several times with a wash buffer (e.g., TBST) to remove non-bound reagents.
-
Add Detection Antibody: Add the HRP-conjugated phospho-specific antibody to each well and incubate at room temperature for 1 hour.
-
Wash: Repeat the wash step to remove unbound antibody.
-
Develop Signal: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Development: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phospho-CaMKII Western Blot Analysis
This protocol allows for the assessment of CaMKII autophosphorylation (a marker of its activation) and the phosphorylation of its downstream substrates in a cellular context.[14][15][16]
Materials:
-
Cultured cells (e.g., primary neurons, cardiomyocytes, or a relevant cell line)
-
Cell culture medium and supplements
-
CaMKII inhibitor and vehicle control
-
Stimulating agent (e.g., glutamate for neurons, isoproterenol for cardiomyocytes)
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CaMKII (Thr286), anti-total CaMKII, anti-phospho-substrate, anti-total-substrate)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with the CaMKII inhibitor or vehicle for the desired time.
-
Stimulation: Stimulate the cells with the appropriate agonist to activate CaMKII for a specific duration.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-CaMKII) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Immunocytochemistry for Phospho-CaMKII
This protocol enables the visualization of CaMKII activation and its subcellular localization within cells.[17][18]
Materials:
-
Cells cultured on glass coverslips
-
CaMKII inhibitor and vehicle control
-
Stimulating agent
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibody (anti-phospho-CaMKII (Thr286))
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from the Western Blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-phospho-CaMKII primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS in the dark.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Data Analysis: Analyze the fluorescence intensity and localization of the phospho-CaMKII signal.
In Vivo CaMKII Inhibition Study Design
This section provides a general framework for designing in vivo studies to evaluate CaMKII inhibitors. The specific details will vary depending on the animal model and research question.
Animal Models:
-
Disease Models: Utilize established animal models relevant to the therapeutic area of interest (e.g., transverse aortic constriction for cardiac hypertrophy, middle cerebral artery occlusion for stroke).
-
Transgenic Models: Employ transgenic animals expressing constitutively active or dominant-negative forms of CaMKII, or those with genetic knockout of specific isoforms.
Inhibitor Administration:
-
Route of Administration: The route of administration (e.g., intraperitoneal injection, oral gavage, intravenous infusion) will depend on the inhibitor's properties (solubility, bioavailability). For example, KN-93 has been administered via intraperitoneal injections.[19][20]
-
Dosing and Regimen: Determine the optimal dose and treatment schedule through pilot studies. Dosing may range from acute (single dose) to chronic (repeated doses over days or weeks). For instance, KN-93 has been used at doses around 10 µmol/kg in mice.[19]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to determine the inhibitor's concentration in the target tissue and its duration of action.
Endpoint Analysis:
-
Physiological and Behavioral Assessments: Conduct relevant functional assessments (e.g., echocardiography for cardiac function, Morris water maze for spatial memory).
-
Biochemical Analysis: At the end of the study, collect tissues of interest and perform Western blot analysis for p-CaMKII and its substrates to confirm target engagement.
-
Histological Analysis: Perform histological staining to assess tissue morphology and pathology.
Example Protocol Outline (Cardiac Hypertrophy Model):
-
Animal Model: Induce cardiac hypertrophy in mice via transverse aortic constriction (TAC).
-
Treatment Groups:
-
Sham + Vehicle
-
Sham + Inhibitor
-
TAC + Vehicle
-
TAC + Inhibitor
-
-
Inhibitor Administration: Begin inhibitor or vehicle treatment at a predetermined time point post-TAC surgery and continue for the duration of the study.
-
Monitoring: Monitor animal health and perform serial echocardiography to assess cardiac function.
-
Endpoint: At the study endpoint (e.g., 4 weeks post-TAC), perform terminal physiological measurements, collect heart tissue for biochemical and histological analysis.
-
Data Analysis: Compare the different treatment groups to determine if the inhibitor ameliorates the pathological phenotype.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postsynaptic Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Type II Block Induction But Not Maintenance of Pairing-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jneurosci.org [jneurosci.org]
- 11. CaMK | DC Chemicals [dcchemicals.com]
- 12. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy | In Vivo [iv.iiarjournals.org]
- 17. Immunocytochemistry protocol | Abcam [abcam.com]
- 18. health.uconn.edu [health.uconn.edu]
- 19. researchgate.net [researchgate.net]
- 20. KN-93, an inhibitor of calcium/calmodulin-dependent protein kinase IV, promotes generation and function of Foxp3+ regulatory T cells in MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CaMKII (290-309) Inhibitor Concentration
Welcome to the technical support center for the CaMKII (290-309) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the successful use of this potent research tool in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the CaMKII (290-309) peptide and how does it work?
The CaMKII (290-309) peptide is a 20-amino-acid synthetic peptide (sequence: LKKFNARRKLKGAILTTMLA) derived from the autoinhibitory domain of the CaMKIIα subunit.[1] It functions as a potent and specific antagonist of CaMKII. Its mechanism of action involves mimicking the calmodulin-binding domain of CaMKII.[2] By competitively binding to Ca²⁺/calmodulin, it prevents the activation of CaMKII, thereby inhibiting the phosphorylation of its downstream targets.[1][3]
Q2: How should I dissolve and store the CaMKII (290-309) peptide?
The peptide is typically supplied as a lyophilized powder.[1]
-
Reconstitution: For a stock solution, dissolve the peptide in sterile, distilled water. Some suppliers suggest a concentration of up to 1-2 mg/mL in water.[1][2] If solubility is an issue, acetonitrile can be used.[1]
-
Storage: Store the lyophilized powder at -20°C, protected from light. The product is hygroscopic.[1] After reconstitution, it is recommended to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1] A properly stored peptide is typically stable for at least one year.[1]
Q3: How do I deliver the CaMKII (290-309) peptide into cells?
The standard CaMKII (290-309) peptide is not cell-permeable. To use it in live-cell experiments, it must be introduced into the cytoplasm via methods like microinjection or dialysis.[3][4] For easier delivery, cell-permeable versions are available, which are typically fused to a cell-penetrating peptide such as the HIV-1 Tat domain (e.g., Tat-CaM-KIIN).[5][6] These modified peptides can be directly added to the cell culture medium.[6][7]
Q4: What are the main differences between CaMKII (290-309), Autocamtide-2-Related Inhibitory Peptide (AIP), and KN-93?
These inhibitors target CaMKII through different mechanisms.
-
CaMKII (290-309): A calmodulin antagonist that prevents CaMKII activation by binding to Ca²⁺/calmodulin.[3][8]
-
AIP: A peptide inhibitor designed based on the autophosphorylation site (Thr286) of CaMKII. It acts as a pseudosubstrate, binding to the enzyme's catalytic site.[5]
-
KN-93: A small molecule allosteric inhibitor that binds to the calmodulin-binding site on CaMKII, preventing its activation.[9][10] It is known to have several off-target effects, including blocking L-type Ca²⁺ channels.[9][11] Using its inactive analog, KN-92, is crucial for control experiments.[10]
Data Presentation
Table 1: Properties and Recommended Concentrations of CaMKII (290-309)
| Parameter | Value | Reference(s) |
| Sequence | H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH | [8][12] |
| Molecular Weight | ~2273.8 g/mol | [2][13] |
| In Vitro IC₅₀ | 52 nM | [2][8][14] |
| Cell Culture (Dialysis) | 0.5 µM - 25 µM | [3][4] |
| Cell Culture (Tat-fused) | 2 µM - 10 µM (starting concentration) | [5] |
Table 2: Comparison of Common CaMKII Inhibitors
| Inhibitor | Mechanism of Action | Typical In Vitro IC₅₀ | Key Advantages | Key Disadvantages |
| CaMKII (290-309) | Calmodulin Antagonist; prevents CaMKII activation | 52 nM | High potency | Not cell-permeable without modification; may inhibit other CaM-dependent enzymes[3] |
| AIP | Pseudosubstrate; competes with substrates at the catalytic site | 40 nM | High specificity for CaMKII | Peptide-based, may have limited stability/permeability unless modified |
| KN-93 | Allosteric Inhibitor; prevents CaM binding to CaMKII | ~1 µM | Cell-permeable small molecule | Lower potency; significant off-target effects on ion channels and other kinases[9][10][11] |
Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Activity Assay
This protocol provides a framework for determining the inhibitory effect of CaMKII (290-309) on purified CaMKII enzyme activity.
Materials:
-
Purified, active CaMKII enzyme
-
CaMKII (290-309) inhibitor stock solution
-
Substrate peptide (e.g., Syntide-2)[15]
-
Kinase Assay Buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA)[15]
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ELISA-based kit)[15][16]
-
P81 phosphocellulose paper (for radioactive assay)[15]
-
Stop solution (e.g., phosphoric acid for radioactive assay; EDTA for ELISA)[15][17]
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the CaMKII (290-309) stock solution to create a range of concentrations for the dose-response curve (e.g., 1 nM to 10 µM).
-
Set Up Kinase Reaction: In a microcentrifuge tube, combine the Kinase Assay Buffer, a fixed concentration of the CaMKII enzyme (e.g., 2.5 nM), and the substrate peptide (e.g., 75 µM Syntide-2).[15]
-
Add Inhibitor: Add the various dilutions of CaMKII (290-309) or vehicle control to the reaction tubes and pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (e.g., 100 µM [γ-³²P]ATP).[15]
-
Incubate: Allow the reaction to proceed for a fixed time (e.g., 1-10 minutes) at 30°C. The time should be within the linear range of the enzyme's activity.[15]
-
Stop Reaction:
-
Quantify Phosphorylation:
-
Data Analysis: Plot the percentage of CaMKII activity against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Using a Cell-Permeable Tat-CaMKII (290-309) Inhibitor in Cell Culture
This protocol outlines the use of a Tat-fused CaMKII inhibitor to study its effects on cellular signaling pathways.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Cell-permeable Tat-CaMKII (290-309) peptide
-
Stimulus to activate CaMKII (e.g., ionomycin, glutamate)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Antibodies for Western blot (e.g., anti-phospho-CaMKII, anti-phospho-target protein, loading control)
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Determine Optimal Concentration (Dose-Response):
-
Treat cells with a range of Tat-CaMKII (290-309) concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a fixed pre-incubation time (e.g., 30-60 minutes).[5][18]
-
Apply a known stimulus to activate CaMKII for a short duration (e.g., 5-10 minutes).
-
Lyse the cells and perform a Western blot to analyze the phosphorylation of a known CaMKII target. The optimal inhibitor concentration should significantly reduce target phosphorylation without causing cytotoxicity.
-
-
Experimental Treatment:
-
Pre-incubate cells with the optimized concentration of the Tat-CaMKII (290-309) inhibitor or a control peptide (e.g., scrambled Tat-peptide) for the determined time.
-
Apply the cellular stimulus.
-
Proceed with the desired downstream assay (e.g., cell lysis for Western blot, immunofluorescence, functional assay).
-
-
Assessing Cytotoxicity (Optional but Recommended):
-
Treat cells with the same range of inhibitor concentrations used in the dose-response experiment.
-
Incubate for the longest duration planned for your experiments.
-
Perform a cell viability assay (e.g., MTT, LDH) to ensure the working concentration is not toxic.
-
Troubleshooting Guide
Q: My inhibitor shows no effect on CaMKII activity or downstream signaling. What could be wrong?
A: This is a common issue with several potential causes:
-
Inhibitor Degradation: Ensure the peptide was stored correctly at -20°C and that aliquots have not undergone multiple freeze-thaw cycles. Consider using a fresh vial.
-
Insufficient Concentration: The required concentration can vary significantly between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Poor Cell Permeability: If you are not using a modified cell-permeable peptide, the inhibitor will not enter the cells. Confirm you are using a Tat-fused version for cell culture experiments.[5][6]
-
Insufficient Pre-incubation Time: The inhibitor needs time to enter the cells and engage its target. Try increasing the pre-incubation time before adding your stimulus (e.g., from 30 minutes to 1-2 hours).
-
CaMKII-Independent Pathway: The signaling event you are measuring may not be dependent on CaMKII. Use a positive control (a known CaMKII-dependent process in your system) and a negative control (e.g., KN-92) to validate your experimental setup.[10]
Q: I am observing significant cytotoxicity or cell death after treatment.
A: This is likely due to the inhibitor concentration being too high or an issue with the solvent.
-
High Concentration: High peptide concentrations can be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your dose-response experiment to find a concentration that is effective but non-toxic.
-
Solvent Toxicity: If you used a solvent other than water (like DMSO or acetonitrile) to dissolve the peptide, ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1%).
-
Peptide Impurities: If the issue persists, there may be toxic impurities in the peptide preparation. Contact the supplier for information on purity and quality control.[19]
Q: My results are inconsistent between experiments.
A: Variability can arise from several factors related to peptide handling and experimental setup.
-
Peptide Stability: Peptides in solution can be less stable over time. Use freshly prepared dilutions from a properly stored, aliquoted stock for each experiment.
-
Experimental Conditions: Ensure that cell density, incubation times, stimulus concentration, and other experimental parameters are kept consistent across all experiments.
-
Biological Variability: Cellular responses can vary. Always include appropriate controls (vehicle, positive, negative) in every experiment and perform multiple biological replicates.
Mandatory Visualizations
Caption: CaMKII activation by Ca²⁺/Calmodulin and inhibition by the 290-309 peptide.
Caption: Workflow for optimizing inhibitor concentration in cell-based assays.
Caption: Troubleshooting logic tree for lack of inhibitor effect.
References
- 1. abbiotec.com [abbiotec.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]
- 13. USA Chemical Suppliers - Products: 'C', Page: 24 [americanchemicalsuppliers.com]
- 14. CaMK | DC Chemicals [dcchemicals.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 19. Calmodulin-dependent Protein Kinase II fragment 290-309 = 97 HPLC 115044-69-4 [sigmaaldrich.com]
potential off-target effects of CaMKII (290-309)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CaMKII inhibitor peptide, CaMKII (290-309), also known as CaM-KIIN.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CaMKII (290-309)?
A1: CaMKII (290-309) is a synthetic peptide that corresponds to the calmodulin (CaM) binding domain of CaMKIIα. It acts as a potent competitive antagonist of calmodulin[1][2][3]. By binding to calmodulin, it prevents the Ca²⁺/CaM complex from activating CaMKII.
Q2: What is the reported inhibitory potency of CaMKII (290-309) for CaMKII?
A2: The reported half-maximal inhibitory concentration (IC₅₀) of CaMKII (290-309) for CaMKII is approximately 52 nM[3][4].
Q3: What are the known or potential off-target effects of CaMKII (290-309)?
A3: Due to its mechanism as a calmodulin antagonist, CaMKII (290-309) can potentially interfere with the activity of other calmodulin-dependent enzymes and proteins. The most significant known off-target is CaMKII-dependent phosphodiesterase , which is inhibited with an IC₅₀ of 1.1 nM[4]. This is a more potent interaction than with CaMKII itself. Another identified interacting partner is α-actinin-2 , a cytoskeleton-associated protein, though the binding affinity is significantly weaker (Kd = 3.46 µM)[5]. It is also plausible that this peptide could affect other CaM-dependent enzymes like calcineurin, though direct inhibitory data is lacking.
Q4: How should I design my experiments to control for potential off-target effects?
A4: It is crucial to include appropriate controls in your experiments.
-
Use a scrambled peptide control: A peptide with the same amino acid composition as CaMKII (290-309) but in a random sequence should be used as a negative control. This will help to ensure that the observed effects are not due to non-specific peptide interactions.
-
Use multiple, mechanistically distinct CaMKII inhibitors: If possible, confirm your results with other CaMKII inhibitors that have different mechanisms of action, such as ATP-competitive inhibitors (e.g., KN-93, though be aware of its own off-target effects)[6].
-
Rescue experiments: If you are observing a phenotype upon treatment with CaMKII (290-309), try to rescue the phenotype by overexpressing a constitutively active form of CaMKII.
-
Directly measure the activity of potential off-target enzymes: If you suspect an off-target effect on a specific calmodulin-dependent enzyme, directly measure its activity in the presence and absence of CaMKII (290-309).
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No effect of CaMKII (290-309) on my system. | 1. Peptide degradation: The peptide may have degraded due to improper storage or handling. 2. Insufficient concentration: The concentration of the peptide may be too low to effectively inhibit CaMKII in your experimental system. 3. CaMKII is not involved in the observed process. | 1. Ensure the peptide is stored at -20°C or below and handle it according to the manufacturer's instructions. Prepare fresh solutions for each experiment. 2. Perform a dose-response curve to determine the optimal concentration for your system. 3. Consider alternative signaling pathways and use positive controls to ensure your assay is working. |
| Unexpected or paradoxical results. | 1. Off-target effects: The observed phenotype may be due to the inhibition of other calmodulin-dependent enzymes, such as phosphodiesterase. 2. Interaction with the cytoskeleton: The interaction with α-actinin-2 could be affecting cellular structure or signaling scaffolds. | 1. Measure cyclic nucleotide levels (cAMP/cGMP) in your system to assess if phosphodiesterase inhibition is occurring. Use a scrambled peptide control to rule out non-specific effects. 2. Examine the cellular localization of α-actinin-2 and the actin cytoskeleton in the presence of the inhibitor. |
| High background or non-specific effects. | 1. Peptide aggregation: At high concentrations, the peptide may aggregate and cause non-specific effects. 2. Contaminants in the peptide preparation. | 1. Ensure the peptide is fully dissolved. If necessary, sonicate briefly. Use the lowest effective concentration. 2. Use a high-purity (e.g., >95% HPLC) peptide from a reputable supplier. |
Quantitative Data on On-Target and Off-Target Interactions
| Target | Inhibitor | Parameter | Value | Reference |
| CaMKII | CaMKII (290-309) | IC₅₀ | 52 nM | [3][4] |
| CaMKII-dependent Phosphodiesterase | CaMKII (290-309) | IC₅₀ | 1.1 nM | [4] |
| α-actinin-2 | CaMKII (290-309) | Kd | 3.46 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC₅₀ of CaMKII (290-309)
This protocol is designed to measure the inhibitory potency of the CaMKII (290-309) peptide on CaMKII activity using a radioactive ATP assay.
Materials:
-
Recombinant active CaMKII
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
CaMKII (290-309) peptide
-
Scrambled control peptide
-
Calmodulin
-
CaCl₂
-
ATP
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, calmodulin, and CaCl₂.
-
Add the CaMKII substrate peptide to the reaction mixture.
-
Prepare serial dilutions of the CaMKII (290-309) peptide and the scrambled control peptide.
-
Add the diluted peptides to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay to Investigate Off-Target Effects on Cyclic Nucleotide Signaling
This protocol describes how to assess the potential off-target effect of CaMKII (290-309) on phosphodiesterase (PDE) activity in cultured cells.
Materials:
-
Cultured cells of interest
-
CaMKII (290-309) peptide
-
Scrambled control peptide
-
Cell-permeable PDE activator (e.g., forskolin for adenylyl cyclase activation leading to cAMP production)
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of CaMKII (290-309) or the scrambled control peptide for a suitable time.
-
Stimulate the cells with a PDE activator (e.g., forskolin) to induce cyclic nucleotide production.
-
After stimulation, lyse the cells using the appropriate lysis buffer.
-
Measure the intracellular concentration of cAMP or cGMP in the cell lysates using a commercially available immunoassay kit.
-
An increase in cyclic nucleotide levels in the presence of CaMKII (290-309) compared to the control would suggest inhibition of PDE activity.
Visualizations
Caption: Mechanism of CaMKII inhibition by CaMKII (290-309).
Caption: Workflow for determining the IC₅₀ of CaMKII (290-309).
Caption: Potential on-target and off-target signaling pathways of CaMKII (290-309).
References
Technical Support Center: CaMKII (290-309) Peptide
Welcome to the technical support center for the CaMKII (290-309) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, solubilization, and use of this peptide in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its solubility and stability in different buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of the lyophilized CaMKII (290-309) peptide?
A1: For initial reconstitution, sterile distilled water is the recommended solvent.[1][2] Several suppliers indicate that the peptide is soluble in water at concentrations up to 1-2 mg/mL.[1][2]
Q2: My CaMKII (290-309) peptide did not dissolve completely in water. What should I do?
A2: If you experience solubility issues in water, you can try sonicating the solution briefly. If the peptide remains insoluble, using a small amount of acetonitrile is recommended as an alternative solvent.[1][2] For highly hydrophobic peptides, dissolving in a minimal amount of DMSO and then slowly adding the solution to your aqueous buffer of choice while vortexing is a common strategy.
Q3: What is the net charge of the CaMKII (290-309) peptide and how does it affect solubility?
A3: The CaMKII (290-309) peptide has a sequence of LKKFNARRKLKGAILTTMLA. To estimate its net charge at neutral pH, we can assign a +1 charge to each Lysine (K) and Arginine (R) residue and a -1 charge to any acidic residues (D, E), and consider the terminal charges. This peptide is rich in basic residues (Lys and Arg), giving it a significant net positive charge at neutral pH. Peptides with a net positive charge are generally more soluble in neutral to acidic aqueous solutions.
Q4: Can I use phosphate-buffered saline (PBS) to dissolve the CaMKII (290-309) peptide?
A4: While there is no direct contraindication found in the literature for using PBS, it is generally advisable to reconstitute peptides in water or a low-salt buffer first before diluting into a high-salt buffer like PBS. High salt concentrations can sometimes lead to the aggregation of peptides. For cellular applications, after initial reconstitution in water, the peptide solution can be diluted into the appropriate cell culture medium or buffered saline. One study successfully used a pull-down buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl.[3]
Q5: What is the recommended storage condition for the CaMKII (290-309) peptide?
A5: The lyophilized peptide should be stored at -20°C.[1][2][4] After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide is difficult to dissolve in water. | The peptide may have formed aggregates or has hydrophobic characteristics. | 1. Sonication: Gently sonicate the vial in a water bath for a few minutes. 2. pH Adjustment: Since the peptide is basic, a slightly acidic pH may improve solubility. Try adding a small amount of a dilute acid like 0.1% TFA or acetic acid. 3. Organic Solvent: If aqueous solutions fail, try dissolving in a small volume of acetonitrile.[1][2] |
| Precipitation observed after adding the peptide to a buffer. | The buffer composition (e.g., high salt concentration, pH) may be incompatible with the peptide, leading to aggregation. | 1. Lower Salt Concentration: Try a buffer with a lower salt concentration. For example, a buffer with 25 mM HEPES and 150 mM NaCl has been used successfully.[5] 2. Change Buffer System: Consider using alternative buffer systems such as Tris-HCl or HEPES, which have been documented in successful experiments with this peptide.[3][5][6] 3. Test Solubility: Before your main experiment, perform a small-scale solubility test with your intended buffer to ensure compatibility. |
| Loss of peptide activity in an experiment. | The peptide may have degraded due to improper storage or harsh buffer conditions. Repeated freeze-thaw cycles can also lead to degradation. | 1. Proper Storage: Ensure the peptide is stored as recommended (lyophilized at -20°C, aliquoted and frozen after reconstitution).[1][2][4] 2. Fresh Solution: Prepare fresh working solutions of the peptide for each experiment. 3. Check Buffer pH: While the full CaMKII protein is stable between pH 5.0-11.5, extreme pH values should be avoided for the peptide as well. |
Quantitative Data Summary
Table 1: Reported Solubility of CaMKII (290-309) Peptide
| Solvent | Concentration | Reference |
| Water | Up to 2 mg/mL | [1][2] |
| Water | Up to 1 mg/mL | [7] |
| Acetonitrile | Recommended if water fails | [1][2] |
Table 2: Examples of Buffers Used Successfully with CaMKII (290-309) Peptide
| Buffer Composition | pH | Application | Reference |
| 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 1 mM DTT | 7.5 | In vitro pull-down assay | [3] |
| 25 mM HEPES, 150 mM NaCl | 7.5 | In vitro interaction studies | [5] |
| 30 mM HEPES, 100 mM KCl, 1.0 mM MgCl₂, 0.1 mM CaCl₂ | 7.4 | Single-molecule experiments | [6] |
| 30 mM MOPS, 200 mM KCl, 10 µM EDTA, 1 mM 2-mercaptoethanol | 7.2 | In vitro reconstitution of CaMKII phosphorylation | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CaMKII (290-309) Peptide
-
Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
-
Allow the vial to warm to room temperature before opening to avoid condensation.
-
Based on the desired stock concentration (e.g., 1 mg/mL), calculate the required volume of sterile distilled water.
-
Add the calculated volume of sterile distilled water to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide. If solubility is an issue, sonicate the vial for a few minutes.
-
Once fully dissolved, aliquot the peptide solution into single-use tubes.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Pull-Down Assay to Study Protein-Peptide Interaction
This protocol is adapted from a study investigating the interaction of K-Ras with Calmodulin, where CaMKII (290-309) was used as a competitor.[3]
-
Buffer Preparation: Prepare a pull-down buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (v/v) Triton X-100, and 1 mM DTT. Add protease and phosphatase inhibitors as needed.
-
Peptide Preparation: Reconstitute the CaMKII (290-309) peptide in the pull-down buffer to the desired concentration.
-
Binding Reaction: For competition experiments, pre-incubate Calmodulin-Sepharose beads with the CaMKII (290-309) peptide solution for 20 minutes at 4°C.
-
Add the protein of interest (e.g., cell lysate or purified protein) to the bead-peptide mixture.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads several times with the pull-down buffer to remove non-specific binders.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting.
Visualizations
References
- 1. abbiotec.com [abbiotec.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. In Vitro Reconstitution of a CaMKII Memory Switch by an NMDA Receptor-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII (290-309) Peptide Specificity Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the specific inhibitory action of the CaMKII (290-309) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the CaMKII (290-309) peptide?
The CaMKII (290-309) peptide is a potent antagonist of Calmodulin (CaM).[1][2][3] It corresponds to the CaM-binding domain of CaMKIIα and functions by competitively inhibiting the binding of Ca²⁺/CaM to the kinase.[2][3] This prevents the activation of CaMKII.
Q2: Why is it crucial to control for the specificity of the CaMKII (290-309) peptide?
As with any inhibitory molecule, it is essential to demonstrate that the observed experimental effects are due to the specific inhibition of CaMKII and not from off-target interactions. Control experiments are necessary to validate the specificity of the peptide's action. The use of a scrambled control peptide with the same amino acid composition but a randomized sequence is a common method to control for non-specific peptide effects.[4][5]
Q3: What are the recommended negative controls for experiments using the CaMKII (290-309) peptide?
The primary negative control is a scrambled version of the CaMKII (290-309) peptide.[4] This peptide should have the same amino acid composition as the active peptide but in a randomized sequence. The scrambled peptide is not expected to bind to Calmodulin or inhibit CaMKII, thus any observed effects can be attributed to non-specific interactions. Another control is to use a boiled peptide, which should be inactive due to denaturation, though a scrambled peptide is generally preferred.[2]
Q4: Are there positive control strategies to confirm CaMKII inhibition?
Yes, a multi-inhibitor approach can serve as a robust positive control.[6] This involves using at least two different CaMKII inhibitors that have distinct mechanisms of action. If both inhibitors produce the same biological effect, it strongly suggests that the effect is mediated through CaMKII inhibition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no inhibition of CaMKII activity. | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Incorrect Peptide Concentration: The final concentration of the peptide in the assay may be too low. 3. Suboptimal Assay Conditions: The buffer composition, pH, or temperature of the kinase assay may not be optimal. | 1. Ensure the peptide is stored at -20°C and protected from light and moisture.[2] Reconstitute the peptide in an appropriate solvent like distilled water or acetonitrile immediately before use.[2] 2. Verify the peptide concentration. The reported IC50 for CaMKII (290-309) is in the nanomolar range (e.g., 52 nM).[1][7] A concentration of at least 10-fold higher than the IC50 is often used to ensure complete inhibition. 3. Optimize the kinase assay conditions. Refer to the detailed experimental protocol below. |
| Observed effects with both the CaMKII (290-309) peptide and the scrambled control peptide. | 1. Non-specific Peptide Effects: The observed biological effect may be due to non-specific interactions of the peptide backbone or individual amino acids with cellular components. 2. High Peptide Concentration: Very high concentrations of any peptide can lead to non-specific effects. | 1. This suggests the observed effect is not due to specific CaMKII inhibition. Consider alternative explanations for your findings. 2. Perform a dose-response curve with both the active and scrambled peptides to determine if the effect is concentration-dependent and if a window of specific inhibition can be identified. |
| Unexpected or off-target effects observed. | Interaction with other proteins: While generally considered specific, at high concentrations, the peptide could potentially interact with other calmodulin-binding proteins. | 1. Use the lowest effective concentration of the CaMKII (290-309) peptide. 2. Employ a secondary, structurally different CaMKII inhibitor to confirm that the observed effect is specific to CaMKII inhibition.[6] 3. If possible, use a CaMKII knockout or knockdown model as an additional control. |
Quantitative Data Summary
The following table summarizes the inhibitory potency and binding affinity of CaMKII inhibitory peptides.
| Peptide | Parameter | Value | Notes |
| CaMKII (290-309) | IC50 | 52 nM[1][7] | The concentration of the peptide required to inhibit 50% of CaMKII activity. |
| CaMKII (290-309) | IC50 | 80 nM[8] | Another reported value for the 50% inhibitory concentration. |
| CaMKIIα (290-309) wild-type | Kd | 3.46 ± 0.08 µM[9] | Dissociation constant, indicating the binding affinity to α-actinin-2. A lower Kd indicates stronger binding. |
| CaMKIIα (290-309) T305A/T306A mutant | Kd | 146 ± 12 nM[9] | This mutant shows a significantly higher affinity for α-actinin-2, highlighting how mutations can alter binding properties. |
| CaMKII (290-309) | Kd | 7.1 ± 2.5 nM | Dissociation constant for binding to Ca²⁺/CaM, determined by Surface Plasmon Resonance (SPR). |
| CaMKII (290-309) | Kd | 190 nM | Dissociation constant for binding to Ca²⁺/CaM, determined by Microscale Thermophoresis (MST). |
Key Experimental Protocols
Protocol 1: In Vitro CaMKII Kinase Activity Assay
This protocol is adapted from established methods to assess the inhibitory effect of the CaMKII (290-309) peptide.
Materials:
-
Purified, active CaMKII enzyme
-
CaMKII (290-309) peptide
-
Scrambled control peptide
-
Syntide-2 (or other suitable CaMKII substrate peptide)
-
Calmodulin (CaM)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM PIPES pH 7.2, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, CaM, CaCl₂, and the substrate peptide.
-
Add the CaMKII (290-309) peptide or the scrambled control peptide at the desired final concentrations to the reaction mixture. Include a "no inhibitor" control.
-
Initiate the reaction by adding the CaMKII enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each peptide concentration relative to the "no inhibitor" control.
Protocol 2: Designing and Using a Scrambled Control Peptide
Design Principles:
-
The scrambled peptide must have the exact same amino acid composition and length as the active CaMKII (290-309) peptide.
-
The sequence should be randomized to avoid creating any known functional motifs.
-
Online tools or software can be used to generate a randomized sequence.
Example:
-
Active CaMKII (290-309) Sequence: LKKFNARRKLKGAILTTMLA[1][10]
-
A possible Scrambled Sequence (example): AKLKTMLRKNAGFLAKTLRA (This is a generated example and should be verified for lack of functional motifs).
Usage:
The scrambled peptide should be used at the same concentrations as the active peptide in all experiments. It serves as a direct negative control to differentiate sequence-specific effects from non-specific peptide effects.
Visualizations
Caption: CaMKII signaling pathway activation and inhibition.
Caption: Workflow for testing peptide specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abbiotec.com [abbiotec.com]
- 4. Metabolic activation of CaMKII by Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USA Chemical Suppliers - Products: 'C', Page: 24 [americanchemicalsuppliers.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biorxiv.org [biorxiv.org]
- 10. innopep.com [innopep.com]
Technical Support Center: CaMKII (290-309) Peptide Delivery and Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CaMKII (290-309) inhibitory peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the CaMKII (290-309) peptide?
The CaMKII (290-309) peptide is a calmodulin (CaM) antagonist.[1][2] It corresponds to the CaM-binding domain of CaMKIIα and functions by competitively inhibiting the binding of Ca²⁺/CaM to the kinase.[3][4] This prevents the displacement of the autoinhibitory domain from the catalytic site, thereby keeping the kinase in its inactive state.[5][6]
Q2: What are the primary challenges in delivering the CaMKII (290-309) peptide to cells?
The main challenges are its inherent lack of cell permeability and potential for degradation.[7] Like many peptides, CaMKII (290-309) is a hydrophilic molecule and cannot readily cross the lipid bilayer of the cell membrane. Strategies to overcome this include microinjection, conjugation to cell-penetrating peptides (CPPs), or encapsulation in nanoparticle systems.[8][9]
Q3: What are recommended starting concentrations for in vitro experiments?
The IC₅₀ for CaMKII inhibition by the 290-309 peptide is approximately 52 nM in biochemical assays.[1][10] However, for cell-based assays, a higher concentration is typically required to achieve sufficient intracellular levels. A common starting concentration for intracellular application, such as inclusion in a patch pipette, is around 25 µM.[11][12] Optimization will be necessary depending on the cell type and experimental conditions. For cell-permeable versions, like those fused to Tat peptide, a starting concentration of around 5 µM is a reasonable starting point, with more potent versions like Tat-CN19o potentially effective at 2 µM.[5]
Troubleshooting Guide
Issue 1: Peptide solution appears cloudy or precipitated.
-
Potential Cause: Poor solubility at high concentrations or in incompatible buffers.
-
Troubleshooting Steps:
-
Confirm Solubility Limits: The peptide is generally soluble in water up to 1-2 mg/ml.[2][10] For higher concentrations, using acetonitrile is recommended.[2]
-
Check Buffer pH and Composition: Ensure the pH of your buffer is compatible with the peptide. While generally stable, extreme pH values should be avoided. Buffers with high salt concentrations might also affect solubility.
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Reconstitution: Reconstitute the lyophilized powder in a small amount of sterile, distilled water or a compatible buffer, ensuring it is fully dissolved before adding it to your final experimental medium.
-
Issue 2: No inhibitory effect on CaMKII activity is observed in cell-based assays.
-
Potential Cause: Insufficient intracellular concentration of the peptide due to poor delivery or degradation.
-
Troubleshooting Steps:
-
Optimize Delivery Method:
-
Direct Application: If adding the peptide directly to the cell culture medium, ensure a sufficient incubation time to allow for any potential uptake. However, this method is often inefficient for this peptide.
-
Microinjection/Patch Pipette: This is a direct delivery method. Ensure the pipette concentration is adequate.[13][14]
-
Cell-Penetrating Peptides (CPPs): Consider using a commercially available version of the inhibitor fused to a CPP like Tat (e.g., Tat-CN21).[5]
-
Nanoparticles: Explore nanoparticle-based delivery systems, which can protect the peptide from degradation and enhance cellular uptake.[8][15]
-
-
Increase Concentration: Titrate the peptide concentration upwards. Remember that the effective concentration in a cell-based assay will likely be significantly higher than the biochemical IC₅₀.
-
Assess Peptide Stability: Peptides can be degraded by proteases in serum-containing media. Conduct experiments in serum-free media if possible, or use protease inhibitors. To improve stability, consider using peptides with modified amino acids (e.g., D-amino acids), which are less susceptible to enzymatic degradation.[7][16]
-
Positive Controls: Use a well-established, cell-permeable small molecule CaMKII inhibitor like KN-93 as a positive control to confirm that the CaMKII pathway is active and responsive in your experimental system.[5]
-
Issue 3: Inconsistent or variable results between experiments.
-
Potential Cause: Inconsistent peptide preparation and storage.
-
Troubleshooting Steps:
-
Proper Storage: Store the lyophilized peptide at -20°C. The product is often hygroscopic and should be protected from light.[2]
-
Aliquoting: Upon reconstitution, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
-
Fresh Preparations: Prepare fresh dilutions of the peptide for each experiment from a frozen stock aliquot.
-
Quantitative Data Summary
The following table summarizes key quantitative data for CaMKII inhibitory peptides. Direct comparative data on the delivery efficiency of different methods for the 290-309 peptide is limited in the literature.
| Parameter | CaMKII (290-309) | Tat-fused CaMKII inhibitors (e.g., Tat-CN21) | Small Molecule Inhibitors (e.g., KN-93) |
| Mechanism | Calmodulin Antagonist | Binds to T-site/S-site of CaMKII | CaM-competitive |
| IC₅₀ | ~52 nM[1][10] | Varies (e.g., Tat-CN19o < 0.4 nM) | Varies (e.g., KN-93 Kᵢ ~370 nM) |
| Recommended Starting Concentration (In Cell) | ~25 µM (patch pipette)[11][12] | ~2-5 µM (cell culture)[5] | ~10 µM (cell culture)[5] |
| Solubility | Water (up to 2 mg/ml)[2] | Water | DMSO |
| Cell Permeability | Low | High | High |
Experimental Protocols
Protocol 1: General Reconstitution and Storage of CaMKII (290-309) Peptide
-
Centrifuge: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitution: Reconstitute the peptide in sterile, distilled water to a stock concentration of 1 mg/ml. For higher concentrations, consider using acetonitrile.[2]
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Intracellular Delivery via Patch Pipette
-
Prepare Internal Solution: Prepare your standard patch pipette internal solution.
-
Add Peptide: Dilute the CaMKII (290-309) stock solution into the internal solution to the desired final concentration (e.g., 25 µM).
-
Filter: Filter the final internal solution through a 0.22 µm syringe filter to remove any potential microprecipitates.
-
Patch-Clamp: Use the peptide-containing internal solution to fill your patch pipettes and proceed with standard whole-cell patch-clamp recordings. Allow for adequate time after establishing the whole-cell configuration for the peptide to diffuse into the cell.[14][17]
Visualizations
Caption: CaMKII activation pathway and inhibition by CaMKII (290-309).
Caption: Troubleshooting workflow for lack of CaMKII inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbiotec.com [abbiotec.com]
- 3. The effect of calcium ions and peptide ligands on the relative stabilities of the calmodulin dumbbell and compact structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Nanoparticle-mediated dual delivery of an antioxidant and a peptide against the L-Type Ca2+ channel enables simultaneous reduction of cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Modulation of the late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in CaMKII (290-309) Inhibition
Welcome to the technical support center for CaMKII (290-309) inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the CaMKII (290-309) inhibitory peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability encountered during experiments involving the CaMKII (290-309) peptide inhibitor.
Q1: What is the CaMKII (290-309) peptide, and how does it inhibit CaMKII?
The CaMKII (290-309) peptide is a synthetic peptide corresponding to amino acid residues 290-309 of the alpha isoform of CaMKII. This sequence is located within the calmodulin-binding domain of the kinase.[1][2] The peptide acts as a potent competitive antagonist by binding to the calmodulin-binding site on CaMKII, thereby preventing the activation of the kinase by the Ca²⁺/calmodulin complex.[1][2]
Q2: My experimental IC50 for the CaMKII (290-309) peptide is significantly higher than the reported ~52 nM. What are the potential reasons?
Several factors can contribute to a higher than expected IC50 value. Here are some key aspects to investigate:
-
Peptide Quality and Handling:
-
Purity: Ensure the peptide purity is high (typically ≥95%). Impurities can interfere with the assay.
-
Storage and Solubility: The lyophilized peptide should be stored at -20°C.[3] For reconstitution, use high-purity water or a recommended solvent like acetonitrile for higher concentrations.[2] Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.
-
Peptide Content: The actual peptide content of the lyophilized powder can be lower than the total weight due to the presence of counter-ions (e.g., TFA). It is crucial to accurately determine the peptide concentration.
-
-
Assay Conditions:
-
ATP Concentration: In kinase assays, a high concentration of ATP can lead to an underestimation of the potency of competitive inhibitors, resulting in a higher apparent IC50. If possible, use an ATP concentration close to the Km value for CaMKII.
-
Calmodulin Concentration: Since the 290-309 peptide is a competitive inhibitor of calmodulin binding, the concentration of calmodulin in your assay will directly impact the apparent IC50. Higher calmodulin concentrations will require higher concentrations of the inhibitor to achieve 50% inhibition.
-
Substrate Choice: The type of substrate used in the kinase assay (e.g., autocamtide-2, syntide-2) can influence the measured IC50.[4]
-
-
CaMKII Autophosphorylation:
-
CaMKII can undergo autophosphorylation, leading to a constitutively active, Ca²⁺/calmodulin-independent state. The CaMKII (290-309) peptide is less effective at inhibiting this autonomous form of the kinase because it primarily acts by preventing the initial activation by calmodulin.[5][6] If your enzyme preparation contains a significant fraction of autophosphorylated CaMKII, you will observe a reduced inhibitory effect and a higher IC50.
-
Q3: I am not observing any inhibition of CaMKII activity with the 290-309 peptide. What should I check?
If you observe a complete lack of inhibition, consider the following troubleshooting steps:
-
Peptide Integrity: The peptide may have degraded. Verify the storage conditions and age of the peptide. If possible, confirm the peptide's integrity using mass spectrometry.
-
Enzyme Activity: Confirm that your CaMKII enzyme is active and that the assay is working correctly by running a positive control without the inhibitor and a negative control without the enzyme.
-
Autonomous CaMKII Activity: As mentioned in Q2, if your CaMKII is fully autophosphorylated and thus Ca²⁺/calmodulin-independent, the 290-309 peptide will have minimal to no effect. Consider using an ATP-competitive inhibitor if you need to inhibit the autonomous form of the kinase.
-
Incorrect Assay Setup: Double-check all reagent concentrations, incubation times, and the order of addition of components in your experimental protocol.
Q4: My results for CaMKII inhibition are not reproducible. What are the likely sources of this variability?
Lack of reproducibility in enzyme inhibition assays is a common challenge. Here are some potential sources of variability in the context of CaMKII inhibition:
-
Inconsistent Reagent Preparation: Ensure that all buffers, enzyme, substrate, and inhibitor solutions are prepared fresh and consistently for each experiment. Small variations in concentrations can lead to significant differences in results.
-
Variability in Enzyme Preparations: If you are using purified CaMKII from different batches or preparations, there may be differences in the proportion of active versus inactive enzyme, or the level of autophosphorylation.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can introduce significant errors. Use calibrated pipettes and consider preparing serial dilutions of the inhibitor to work with larger, more accurate volumes.
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures in your protocol, as kinase activity is sensitive to these parameters.
-
Peptide Stability in Solution: The stability of the peptide inhibitor in your assay buffer over the course of the experiment can be a factor.
Q5: Does the CaMKII (290-309) peptide inhibit all CaMKII isoforms (α, β, γ, δ) equally?
Quantitative Data on CaMKII Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of the CaMKII (290-309) peptide and other commonly used CaMKII inhibitors for comparison.
| Inhibitor | Target | IC50 | Notes |
| CaMKII (290-309) Peptide | CaMKII | ~52 nM [3] | A potent calmodulin antagonist.[3] Another source reports an IC50 of 80 nM for the alpha subunit.[5] |
| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | 40 nM | A highly specific and potent inhibitor.[7] |
| KN-93 | CaMKII | ~1-4 µM[6] | A selective inhibitor that competitively blocks calmodulin binding.[8] |
| CaMKIINtide | All CaMKII Isoforms | ~30-50 nM | A peptide inhibitor derived from the endogenous inhibitor protein CaM-KIIN.[9] |
| RA306 | CaMKIIδ, γ, α | 15 nM, 25 nM, 61 nM | An ATP-competitive inhibitor with isoform selectivity.[7] |
| RA608 | CaMKIIδ, γ, α, β | 22 nM, 51 nM, 121 nM, 1135 nM | An ATP-competitive inhibitor with isoform selectivity.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of CaMKII inhibition.
Protocol 1: In Vitro CaMKII Kinase Activity Assay
This protocol is a general guideline for measuring CaMKII activity using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified CaMKII enzyme
-
CaMKII (290-309) inhibitory peptide
-
Peptide substrate (e.g., Autocamtide-2 or Syntide-2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Activator Solution: 2 mM CaCl₂, 1.2 µM Calmodulin in Assay Buffer
-
ATP Solution: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and unlabeled ATP to a final desired concentration (e.g., 100 µM)
-
Stop Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Activator Solution, and the desired concentration of the peptide substrate.
-
To test for inhibition, pre-incubate the CaMKII enzyme with various concentrations of the CaMKII (290-309) peptide in the reaction mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP Solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP.
-
Wash once with ethanol and allow the papers to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Calmodulin-Binding Pull-Down Assay
This protocol is used to assess the ability of the CaMKII (290-309) peptide to compete with a target protein for binding to calmodulin.
Materials:
-
Calmodulin-Sepharose 4B beads
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl₂, 0.1% NP-40
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EGTA, 0.1% NP-40
-
Cell lysate or purified protein of interest
-
CaMKII (290-309) peptide
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Equilibrate the Calmodulin-Sepharose beads with Binding Buffer.
-
Incubate the cell lysate or purified protein with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate/protein with an excess of the CaMKII (290-309) peptide for 30 minutes before adding the beads.
-
Wash the beads extensively with Binding Buffer to remove non-specific binders.
-
Elute the calmodulin-binding proteins by incubating the beads with Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. A reduced amount of the target protein in the eluate in the presence of the competing peptide indicates that the peptide has successfully inhibited the interaction with calmodulin.
Signaling Pathways and Experimental Workflows
CaMKII Activation and Inhibition Pathway
The following diagram illustrates the central role of Ca²⁺/Calmodulin in activating CaMKII and the mechanism of inhibition by the 290-309 peptide. Upstream signals that increase intracellular Ca²⁺ initiate the cascade, leading to the phosphorylation of various downstream targets.
Caption: CaMKII activation by Ca²⁺/Calmodulin and inhibition by the 290-309 peptide.
Experimental Workflow for IC50 Determination
This diagram outlines the logical steps for determining the IC50 of the CaMKII (290-309) peptide.
Caption: Workflow for determining the IC50 of a CaMKII inhibitor.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshoot common issues in CaMKII inhibition experiments.
Caption: Troubleshooting flowchart for CaMKII inhibition experiments.
References
- 1. abbiotec.com [abbiotec.com]
- 2. abbiotec.com [abbiotec.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CaMKII-dependent phosphorylation of RyR2 promotes targetable pathological RyR2 conformational shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. CaMK | DC Chemicals [dcchemicals.com]
- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of CaMKII (290-309) in solution
Welcome to the technical support center for the CaMKII (290-309) inhibitory peptide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and long-term stability of this peptide in solution, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized CaMKII (290-309) peptide?
A: For concentrations up to 2 mg/mL, distilled water is the recommended solvent.[1][2] If a higher concentration is required, acetonitrile is suggested.[1][2] Most peptide inhibitors of CaMKII are water-soluble.[3]
Q2: How should I store the CaMKII (290-309) peptide in its lyophilized and reconstituted forms?
A: Proper storage is critical for maintaining the peptide's stability and activity.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | ≥ 4 years[4] | Keep in a freezer.[5] The product is hygroscopic and should be protected from light.[2] |
| Reconstituted Solution | -20°C | Not specified, but best practice is to use promptly. | Following reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid multiple freeze-thaw cycles.[2][3] |
Q3: What is the mechanism of action for the CaMKII (290-309) peptide?
A: The CaMKII (290-309) peptide is a potent antagonist of Calmodulin (CaM) and an inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII).[2][6] Its sequence is derived from the calmodulin-binding domain of the human CaMKII alpha subunit.[2] The peptide functions by blocking the binding of calmodulin to CaMKII, thereby preventing the activation of the kinase.[2] This inhibitory action has an IC₅₀ of approximately 52-80 nM.[6][7]
Q4: Can the trifluoroacetate (TFA) salt in the peptide preparation affect my experiments?
A: The peptide is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the HPLC purification process.[5] While TFA salts can enhance the solubility of the peptide, for most standard in vitro assays, the residual levels do not typically cause interference.[5] However, for highly sensitive cellular or biochemical studies, its presence should be noted.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of CaMKII (290-309) peptide solutions.
Problem 1: My reconstituted peptide solution appears cloudy or shows precipitation.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | If the concentration exceeds 2 mg/mL in water, solubility may be limited.[1][2] Try sonicating the solution briefly. If precipitation persists, consider preparing a fresh stock at a lower concentration or using acetonitrile for higher concentrations.[2] |
| Aggregation | Peptides can aggregate over time, especially with repeated freeze-thaw cycles. Always aliquot stock solutions after reconstitution to minimize this.[2][3] If aggregation is suspected, centrifuge the solution to pellet the aggregate and use the supernatant, though the effective concentration may be lower. |
| Buffer Incompatibility | The peptide may be less stable in certain buffer systems. Ensure the pH and ionic strength of your experimental buffer are compatible with the peptide. |
Problem 2: The peptide inhibitor shows reduced or no activity in my assay.
| Potential Cause | Troubleshooting Step |
| Degradation | Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.[3] Use a fresh aliquot or a newly reconstituted solution. Ensure the peptide was stored correctly at -20°C and protected from light.[2] |
| Incorrect Concentration | The net peptide content can be lower than the total mass due to the presence of counterions like TFA.[5] Ensure your concentration calculations account for the peptide purity (typically >95% by HPLC) and peptide content (often ≥70%). |
| Assay Conditions | The inhibitory effect of CaMKII peptides can be competitive with other binding partners. For example, the presence of high concentrations of Calmodulin could potentially compete with the peptide inhibitor.[3] Review your assay conditions and concentrations of all components. |
Experimental Protocols & Workflows
Protocol: Assessment of Peptide Stability by HPLC-MS
This protocol provides a general method for assessing the stability of the CaMKII (290-309) peptide in a specific buffer over time.
-
Preparation of Peptide Stock: Reconstitute the lyophilized CaMKII (290-309) peptide in the desired buffer (e.g., your assay buffer) to a known concentration.
-
Incubation: Aliquot the peptide solution into multiple vials. Store these aliquots under the desired experimental conditions (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each condition. Immediately cool the sample on ice.
-
Sample Preparation: If the buffer contains non-volatile salts, the sample may need to be desalted using a suitable method (e.g., C18 ZipTip) prior to mass spectrometry.
-
HPLC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the supernatant into an HPLC-MS system.
-
HPLC: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the peptide from potential degradation products.
-
MS: Analyze the eluent using mass spectrometry to identify the parent peptide mass (C₁₀₃H₁₈₅N₃₁O₂₄S, MW: 2273.86 g/mol ) and any smaller fragments that would indicate degradation.[5]
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. A decrease in the peak area over time indicates degradation.
Workflow Diagrams
References
- 1. abbiotec.com [abbiotec.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.biologists.com [journals.biologists.com]
Validation & Comparative
A Comparative Guide to CaMKII Inhibitors: CaMKII (290-309) Peptide vs. KN-93
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) inhibitors: the peptide inhibitor CaMKII (290-309) and the small molecule inhibitor KN-93. This analysis is supported by experimental data to inform the selection of the most appropriate inhibitor for specific research applications.
Introduction to CaMKII and its Inhibition
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses. Its involvement in synaptic plasticity, cardiac function, and gene expression makes it a significant target for therapeutic intervention and basic research. Inhibition of CaMKII is a key strategy to investigate its physiological and pathological roles. This guide focuses on two distinct classes of CaMKII inhibitors: a peptide-based inhibitor, CaMKII (290-309), and a small molecule, KN-93.
Mechanism of Action
The two inhibitors employ fundamentally different mechanisms to block CaMKII activity.
CaMKII (290-309): This peptide, also known as CaMKIINtide, corresponds to the calmodulin-binding domain of CaMKII. It acts as a potent and specific competitive antagonist of calmodulin (CaM).[1] By binding to CaM, it prevents the Ca²⁺/CaM complex from binding to and activating CaMKII.[1]
KN-93: Initially thought to directly bind to CaMKII, recent studies have revealed that KN-93's primary mechanism of action is the direct binding to the Ca²⁺/Calmodulin complex.[2][3] This interaction prevents Ca²⁺/CaM from activating CaMKII, thus inhibiting the kinase indirectly.[2][3] It is important to note that KN-93 does not inhibit the autonomous activity of CaMKII that occurs after autophosphorylation.[4]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative parameters for CaMKII (290-309) and KN-93 based on available experimental data.
Table 1: Potency and Efficacy
| Parameter | CaMKII (290-309) | KN-93 | Reference(s) |
| IC₅₀ | 52 nM | ~0.37 - 4 µM | [1][4] |
| Kᵢ | Not widely reported | 370 nM | [5] |
| Inhibition Type | Competitive with Calmodulin | Competitive with Calmodulin (indirectly) | [1][2] |
Table 2: Specificity and Off-Target Effects
| Target | CaMKII (290-309) | KN-93 | Reference(s) |
| Primary Target | Calmodulin | Ca²⁺/Calmodulin Complex | [1][2] |
| Off-Target Kinases | Not extensively reported, considered highly specific for CaM-dependent processes. | CaMKI, CaMKIV, Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | [4] |
| Ion Channel Effects | Not reported. | Blocks various voltage-gated potassium channels (Kv1.5 IC₅₀ = 307 nM) and L-type calcium channels. | [4][6] |
| Other Off-Target Effects | Not reported. | Can interfere with other CaM-dependent proteins and processes. | [7] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to compare the inhibitory effects of CaMKII (290-309) and KN-93.
In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)
This protocol is adapted from a validated method for determining CaMKII activity and inhibitor IC₅₀ values.
Objective: To determine and compare the IC₅₀ values of CaMKII (290-309) and KN-93 for the inhibition of CaMKII activity.
Materials:
-
Recombinant CaMKII enzyme
-
Autocamtide-2 (AC-2) peptide substrate
-
ATP
-
Calmodulin
-
CaCl₂
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CaMKII (290-309) peptide
-
KN-93
-
Formic acid (for reaction quenching)
-
HPLC-MS system
Procedure:
-
Prepare Inhibitor Solutions: Prepare stock solutions of CaMKII (290-309) in water and KN-93 in DMSO. Create a dilution series for each inhibitor to cover a range of concentrations for IC₅₀ determination.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, CaCl₂, calmodulin, and the AC-2 substrate.
-
Inhibitor Incubation: Add varying concentrations of either CaMKII (290-309) or KN-93 to the reaction mixtures. Include a control with no inhibitor. Pre-incubate for 10 minutes at 30°C.
-
Initiate Kinase Reaction: Add recombinant CaMKII enzyme to the mixture, and then initiate the reaction by adding ATP.
-
Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding formic acid to a final concentration of 1%.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to separate and quantify the unphosphorylated AC-2 substrate and the phosphorylated product (PAC-2).
-
Data Analysis: Calculate the percentage of CaMKII activity for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.
Summary and Recommendations
Both CaMKII (290-309) and KN-93 are effective inhibitors of CaMKII activation, but they possess distinct characteristics that make them suitable for different experimental contexts.
CaMKII (290-309) is recommended for:
-
High-specificity in vitro assays: Its direct and competitive inhibition of calmodulin binding with high potency makes it an excellent tool for biochemical and in vitro studies where target specificity is paramount.
-
Avoiding off-target kinase and ion channel effects: The lack of reported off-target effects on other kinases and ion channels is a significant advantage.
KN-93 is suitable for:
-
Cell-based assays requiring membrane permeability: As a small molecule, KN-93 is cell-permeable, allowing for the study of CaMKII inhibition in living cells.
-
Initial screening and pathway elucidation: Its widespread use and established protocols make it a useful tool for initial investigations into the role of CaMKII in cellular processes.
Crucial Considerations:
-
Off-target effects of KN-93: Researchers using KN-93 must be aware of its potential off-target effects, particularly on ion channels and other CaM-kinases.[4] Appropriate controls, such as the inactive analog KN-92, should be used, although even KN-92 has been reported to have some off-target effects.[4]
-
Delivery of CaMKII (290-309): As a peptide, CaMKII (290-309) is not cell-permeable and requires methods such as microinjection or conjugation to cell-penetrating peptides for use in intact cells.
-
Mechanism of Inhibition: The finding that KN-93 targets Ca²⁺/CaM rather than CaMKII directly has important implications for data interpretation.[2] It should be considered a CaM antagonist in the context of CaMKII activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KN-93 (water soluble), CaMK II inhibitor (CAS 1188890-41-6) | Abcam [abcam.com]
- 7. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CaMKII Inhibitory Peptides: CaMKII (290-309) vs. Autocamtide-2 Inhibitory Peptide
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitory agent is paramount for the accurate investigation of CaMKII-mediated signaling pathways. This guide provides an objective comparison of two widely used peptide inhibitors of CaMKII: CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide (AIP), supported by experimental data and detailed methodologies.
This comparison guide delves into the distinct mechanisms of action, potency, and selectivity of CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide. By presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflow, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide, offering a direct comparison of their inhibitory potency.
| Feature | CaMKII (290-309) | Autocamtide-2 Inhibitory Peptide (AIP) |
| IC50 Value | 52 - 80 nM[1][2] | 40 nM[1][3][4][5] |
| Mechanism of Action | Calmodulin (CaM) Antagonist[1] | Substrate-Competitive Inhibitor[6][7] |
| Selectivity | Inhibition of CaM-dependent enzymes | Selective over PKA, PKC, and CaMKIV (IC50 > 10 µM)[3][6] |
| Effect on CaMKII Activation | Prevents the binding of Ca2+/CaM to CaMKII, thus inhibiting its activation[2] | Binds to the substrate-binding site of activated CaMKII, preventing phosphorylation of substrates[6][8] |
Delving into the Mechanisms of Inhibition
The fundamental difference between these two inhibitory peptides lies in their mode of action, which dictates their application in different experimental contexts.
CaMKII (290-309) is a synthetic peptide corresponding to the calmodulin-binding domain of CaMKIIα. By mimicking this domain, it acts as a competitive antagonist of calmodulin, preventing the Ca2+/CaM complex from binding to and activating CaMKII. This mechanism is not specific to CaMKII and will affect other calmodulin-dependent enzymes.
Autocamtide-2 Inhibitory Peptide (AIP) , on the other hand, is a pseudosubstrate inhibitor. It is derived from the autophosphorylation site of CaMKII (Thr286) with a key substitution of threonine with alanine, rendering it non-phosphorylatable. AIP competitively binds to the substrate-binding pocket of already activated CaMKII, thereby preventing the phosphorylation of its natural substrates[6][7][8]. Its inhibition is highly specific to CaMKII[3][6].
Visualizing the Points of Inhibition in the CaMKII Signaling Pathway
The following diagram illustrates the canonical CaMKII activation pathway and highlights the distinct points of intervention for CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide.
Caption: CaMKII signaling pathway and inhibitor action.
Experimental Protocols: A Guide to CaMKII Activity Assays
The following protocols provide a framework for assessing the inhibitory potential of CaMKII (290-309) and AIP.
In Vitro Radioactive Kinase Assay
This traditional method measures the incorporation of radioactive phosphate into a substrate peptide.
Materials:
-
Purified active CaMKII enzyme
-
CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide (AIP)
-
Substrate peptide (e.g., Autocamtide-2 or Syntide-2)
-
Assay Buffer: 50 mM PIPES (pH 7.2), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1 mg/mL BSA
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and varying concentrations of the inhibitory peptide (CaMKII (290-309) or AIP).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding purified CaMKII enzyme.
-
After a 10-minute incubation at 30°C, add [γ-³²P]ATP to a final concentration of 100 µM.
-
Allow the phosphorylation reaction to proceed for 10 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Non-Radioactive HPLC-MS Based Kinase Assay
This modern approach offers a safer and equally sensitive alternative to the radioactive assay[9].
Materials:
-
Purified active CaMKII enzyme
-
CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide (AIP)
-
Substrate peptide (e.g., Autocamtide-2)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 1 mM CaCl₂, 1 µM Calmodulin
-
ATP
-
Formic acid
-
HPLC-MS system
Procedure:
-
Set up the kinase reaction as described in the radioactive assay, but using non-radioactive ATP (100 µM).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding formic acid to a final concentration of 1%.
-
Analyze the reaction mixture using an HPLC-MS system to separate and quantify the unphosphorylated and phosphorylated substrate peptide.
-
The amount of phosphorylated product is used to determine the kinase activity.
-
Calculate the percentage of inhibition and the IC50 value as described in the radioactive assay protocol.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the comparative evaluation of CaMKII (290-309) and AIP.
Caption: Workflow for comparing CaMKII inhibitors.
Conclusion
Both CaMKII (290-309) and Autocamtide-2 Inhibitory Peptide are potent inhibitors of CaMKII, but their distinct mechanisms of action are a critical consideration for experimental design. Autocamtide-2 Inhibitory Peptide (AIP) offers higher specificity for CaMKII, making it the preferred choice for studies aiming to dissect the specific roles of this kinase without confounding effects on other calmodulin-dependent pathways. CaMKII (290-309), while a potent inhibitor of CaMKII activation, should be used with the awareness of its potential to inhibit other CaM-dependent proteins. The choice between these two valuable research tools will ultimately depend on the specific scientific question being addressed.
References
- 1. CaMK | DC Chemicals [dcchemicals.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Autocamtide-2-related inhibitory peptide | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 4. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]
- 5. abmole.com [abmole.com]
- 6. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 8. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for CaMKII (290-309) Studies
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), the peptide fragment spanning amino acids 290-309 serves as a critical tool for inhibiting its activity. This guide provides a comprehensive comparison of control experiments and alternative inhibitors to ensure the specificity and validity of research findings related to CaMKII.
The CaMKII (290-309) peptide, derived from the pseudosubstrate region of CaMKII, acts as a potent competitive inhibitor by binding to the calmodulin-binding domain of the kinase.[1][2] Its use, however, necessitates rigorous controls to account for potential off-target effects and to strengthen the interpretation of experimental outcomes.
Comparative Analysis of CaMKII Inhibitors
To facilitate the selection of appropriate controls and alternatives, the following table summarizes the key characteristics of CaMKII (290-309) and other commonly used inhibitors.
| Inhibitor/Control | Type | Mechanism of Action | Reported IC50/Kd | Key Considerations |
| CaMKII (290-309) | Peptide | Calmodulin Antagonist[2][3] | 52 nM for CaMKII inhibition[1][3] | Binds tightly to calmodulin, inhibiting CaMKII and other calmodulin-requiring enzymes like calcineurin and phosphodiesterase.[1] |
| Scrambled/Reversed Peptides | Peptide | Negative Control | Not Applicable | Ideal for controlling for non-specific peptide effects. The amino acid composition is the same, but the sequence is altered to be inactive.[4] |
| KN-93 | Small Molecule | Ca2+/CaM Competitive Inhibitor[4] | ~370 nM | Inhibits Ca2+/CaM-induced activation of CaMKII. Does not inhibit the autonomous activity of autophosphorylated CaMKII.[4] Can have off-target effects on other kinases and ion channels.[4][5] |
| KN-92 | Small Molecule | Inactive Analog of KN-93 (Negative Control) | Not Applicable | Used as a negative control for KN-93. However, it may not control for all off-target effects of KN-93 as it has its own distinct pharmacological profile.[4][5] |
| Autocamtide-2-related Inhibitory Peptide (AIP) | Peptide | T-site Binding Peptide Inhibitor | Potent, but specific IC50 can vary | Designed based on the CaMKII autophosphorylation site around T286.[4] |
| tat-CN21 | Peptide | Derived from the natural CaMKII inhibitor protein CaM-KIIN | Potent and specific for CaMKII | Shows high specificity for CaMKII over other CaM-dependent kinases.[6] |
| Staurosporine | Small Molecule | Broad-spectrum Kinase Inhibitor | Potent, in nM range | A non-specific kinase inhibitor that binds to the ATP-binding site of many kinases, including CaMKII.[2] Useful as a general positive control for kinase inhibition. |
Key Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for common assays involving CaMKII (290-309) are provided below.
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of CaMKII in the presence of inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Substrate Addition: Add purified, active CaMKII to the reaction mixture along with a specific peptide substrate, such as Autocamtide-2 (20 µM).[7]
-
Inhibitor Incubation: Add varying concentrations of CaMKII (290-309) or control peptides/compounds to the reaction mixture and incubate for 10-15 minutes at 30°C.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM, often radiolabeled with γ-³²P).
-
Reaction Termination and Analysis: After a defined period (e.g., 10 minutes), stop the reaction (e.g., by adding a stop solution with EDTA or by spotting onto phosphocellulose paper). Quantify the incorporation of phosphate into the substrate to determine kinase activity.
Calmodulin Binding Assay
This assay assesses the ability of CaMKII (290-309) to interfere with the binding of proteins to calmodulin.
-
Immobilization of Calmodulin: Use calmodulin-sepharose beads to immobilize calmodulin.
-
Incubation with Target Protein: Incubate the calmodulin-sepharose beads with a purified protein of interest known to bind calmodulin (e.g., a GST-tagged protein) in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2).
-
Competition with CaMKII (290-309): In parallel experiments, pre-incubate the calmodulin-sepharose beads with an excess of the CaMKII (290-309) peptide before adding the target protein.[8]
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the target protein to determine if CaMKII (290-309) competed for binding.[8]
Cellular Adhesion Assay
This assay evaluates the functional consequence of CaMKII inhibition on cell adhesion.
-
Cell Culture and Treatment: Culture cells (e.g., CHO cells) on fibronectin-coated plates. Treat the cells with CaMKII inhibitors such as KN-62 or cell-permeable versions of peptide inhibitors.
-
Adhesion and Washing: Allow the cells to adhere for a specific time. Gently wash the plates to remove non-adherent cells.
-
Quantification of Adherent Cells: Quantify the number of adherent cells using methods like crystal violet staining and subsequent measurement of absorbance.
-
Controls: Include vehicle-treated cells as a negative control and potentially a treatment that is known to enhance adhesion as a positive control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key CaMKII signaling pathways and a typical experimental workflow for studying CaMKII inhibition.
Figure 1: Simplified signaling pathway of CaMKII activation and its downstream effects.
Figure 2: A logical workflow for investigating CaMKII function using inhibitors and controls.
By employing a combination of specific inhibitors, appropriate negative and positive controls, and robust experimental designs, researchers can confidently dissect the intricate roles of CaMKII in cellular physiology and disease, paving the way for novel therapeutic interventions.
References
- 1. Enzo Life Sciences CaM kinase 2 (290-309) (0.5mg). CAS: 115044-69-4, Quantity: | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CaMKII (290-309): A Comparative Guide
This guide provides a detailed comparison of the CaMKII (290-309) peptide inhibitor with other common alternatives, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals to facilitate an informed assessment of this research tool.
The Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling in various cellular processes, making it a significant target for research and therapeutic development. The peptide corresponding to amino acid residues 290-309 of CaMKII is derived from its calmodulin-binding domain and functions as a potent inhibitor by acting as a calmodulin antagonist.[1][2] Understanding its specificity is paramount for the accurate interpretation of experimental results.
Comparative Analysis of CaMKII Inhibitors
The CaMKII (290-309) peptide is a widely used tool to probe the functions of CaMKII. Its primary mechanism of action is to block the activation of CaMKII by preventing the binding of the Ca²⁺/Calmodulin complex.[2] While potent, its specificity relative to a broad range of other kinases is not as extensively documented as some other inhibitors. For a comprehensive assessment, it is crucial to compare its performance with alternative inhibitors that act through different mechanisms.
Data Summary: Potency of CaMKII Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of CaMKII (290-309) and other frequently used CaMKII inhibitors. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as ATP and calmodulin concentrations.[3]
| Inhibitor | Type | Mechanism of Action | Target | IC₅₀ | Key Off-Target Effects |
| CaMKII (290-309) | Peptide | Calmodulin Antagonist | CaMKII | 52 nM[1][4] | Not broadly profiled, potential for affecting other CaM-dependent proteins. |
| KN-93 | Small Molecule | Competitive with Ca²⁺/CaM | CaMKI, CaMKII, CaMKIV | ~1-4 µM[5] | Voltage-gated K⁺ and Ca²⁺ channels, IP3 receptors.[5] |
| AIP (Autocamtide-2-Related Inhibitory Peptide) | Peptide | Substrate-competitive | CaMKII | ~40-100 nM | Can inhibit Protein Kinase D1 (PKD1) when fused to GFP.[5] |
| AC3-I | Peptide | Substrate-competitive | CaMKII | ~40 nM | Potential off-target effects should be checked with a control peptide (AC3-C).[5] |
| CN21 | Peptide (from CaM-KIIN) | T-site binding, substrate-competitive | CaMKII | ~100 nM | Highly specific; does not affect CaMKI, CaMKIV, PKA, or PKC at effective concentrations.[6] |
| CN19o | Peptide (optimized from CaM-KIIN) | T-site binding, substrate-competitive | CaMKIIα | < 0.4 nM[5][7] | Minimal inhibition of CaMKI, CaMKIV, DAPK1, AMPK, PKA, PKC at 5 µM.[5][7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in the CaMKII signaling cascade and the workflows for assessing inhibitor specificity is essential for a clear understanding.
CaMKII Activation and Inhibition Pathway
The diagram below illustrates the canonical pathway for CaMKII activation by Ca²⁺/Calmodulin and the points of intervention for different classes of inhibitors.
Caption: CaMKII activation by Ca²⁺/Calmodulin and sites of inhibitor action.
Experimental Workflow for Assessing Inhibitor Specificity
A systematic approach is required to validate the specificity of a CaMKII inhibitor. The workflow below outlines the key experimental stages.
Caption: Workflow for determining the specificity of a CaMKII inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are protocols for key experiments used to assess CaMKII inhibitor specificity.
In Vitro CaMKII Activity Assay (HPLC-MS Method)
This non-radioactive method provides a quantitative measure of CaMKII activity by monitoring the phosphorylation of a specific substrate.[8]
a. Materials:
-
Recombinant human CaMKIIα
-
Autocamtide-2 (AC-2) peptide substrate (KKALRRQETVDAL)
-
ATP, MgCl₂, CaCl₂, Calmodulin
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: 10% Formic Acid
-
HPLC-MS system
b. Procedure:
-
Reaction Setup: Prepare a master mix containing assay buffer, 100 µM ATP, 2 mM CaCl₂, and 1 µM Calmodulin.
-
Enzyme Activation: Add CaMKII enzyme to the master mix and pre-incubate for 10 minutes at 30°C to allow for activation.
-
Initiate Reaction: Add the AC-2 substrate to the reaction mixture to a final concentration of 10-20 µM. For inhibitor assessment, add varying concentrations of the CaMKII (290-309) peptide during the pre-incubation step.
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution (10% Formic Acid).
-
Analysis: Analyze the samples using an HPLC-MS method optimized to separate and quantify the unphosphorylated AC-2 and the phosphorylated product (PAC-2).
-
Data Interpretation: Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Binding Specificity Assay (Pull-down Assay)
This assay assesses whether an inhibitor can disrupt the interaction between CaMKII and its binding partners, providing insight into its mechanism and specificity.[6]
a. Materials:
-
GST-tagged binding partner (e.g., GST-NR2B C-terminus) immobilized on glutathione-sepharose beads
-
Purified CaMKIIα
-
CaMKII (290-309) peptide inhibitor
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100
-
Wash Buffer: Binding buffer with 300 mM NaCl
-
Elution Buffer: SDS-PAGE sample buffer
b. Procedure:
-
Bead Preparation: Incubate GST-NR2B beads with purified CaMKIIα in binding buffer for 1-2 hours at 4°C with gentle rotation. This allows for the formation of the CaMKII-NR2B complex.
-
Inhibitor Treatment: Add the CaMKII (290-309) peptide at various concentrations to the bead-protein mixture. Incubate for an additional 1-2 hours at 4°C. A control reaction should be performed without the inhibitor.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize the amount of bound CaMKIIα using Coomassie staining or Western blotting with a specific anti-CaMKII antibody.
-
Data Interpretation: A specific inhibitor will reduce the amount of CaMKII pulled down with the GST-NR2B beads in a concentration-dependent manner.
Conclusion
The CaMKII (290-309) peptide is a potent inhibitor of CaMKII with a clear mechanism of action involving calmodulin antagonism. While it serves as a valuable research tool, particularly for studying processes dependent on CaMKII activation by calmodulin[9], a comprehensive assessment of its specificity against a wide array of kinases is not as readily available as for newer generation inhibitors like the CN-series peptides.[5][6] Researchers should consider employing multiple, mechanistically distinct inhibitors and appropriate controls to validate findings and ensure that the observed effects are specifically due to the inhibition of CaMKII.[3] The experimental protocols provided herein offer a robust framework for such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbiotec.com [abbiotec.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 6. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
A Comparative Guide to the Efficacy of CaMKII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cardiac function, and gene expression. Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of different CaMKII inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Overview of CaMKII Inhibitors
CaMKII inhibitors can be broadly categorized based on their mechanism of action:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to substrate proteins.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change that prevents kinase activation. A key example is inhibitors that are competitive with Calmodulin (CaM) binding.
-
Substrate-Competitive Inhibitors: These are typically peptide-based inhibitors derived from endogenous CaMKII inhibitory proteins or the autoinhibitory domain of CaMKII itself. They compete with substrates for binding to the kinase.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the IC50 values for various CaMKII inhibitors against different isoforms. It is important to note that IC50 values for ATP- and CaM-competitive inhibitors are dependent on the concentrations of ATP and CaM used in the assay.[1]
Table 1: Small Molecule CaMKII Inhibitors
| Inhibitor | Mechanism of Action | CaMKIIα IC50 (nM) | CaMKIIβ IC50 (nM) | CaMKIIγ IC50 (nM) | CaMKIIδ IC50 (nM) | Notes |
| KN-93 | Allosteric (CaM-competitive) | ~1000-4000[2] | ~1000-4000[2] | ~1000-4000[2] | ~1000-4000[2][3] | A widely used but not very potent inhibitor with known off-target effects on ion channels.[4] Does not inhibit autophosphorylated CaMKII.[4] |
| AS105 | ATP-competitive | Not Reported | Not Reported | Not Reported | 8[5] | A potent pyrimidine-based inhibitor.[3] |
| GS-680 | ATP-competitive | 15.9[5] | 51.75 (22.5x vs δ)[5] | 7.13 (3.1x vs δ)[5] | 2.3[5][6] | Shows selectivity for the cardiac isoform CaMKIIδ.[5] |
| RA306 | ATP-competitive | 420[3] | 61[3] | 25[3][5] | 15[3][5] | Orally available inhibitor with preference for cardiac isoforms.[5][7] |
| RA608 | ATP-competitive | 121[8] | 1135[8] | 51[8] | 22[8] | An analog of RA306 with good oral bioavailability.[8] |
Table 2: Peptide-Based CaMKII Inhibitors
| Inhibitor | Mechanism of Action | CaMKII IC50 (nM) | Notes |
| AIP (Autocamtide-2-related Inhibitory Peptide) | Substrate-competitive | 40 | Derived from the CaMKII autoinhibitory domain. |
| CaMKIIN | Substrate-competitive | 50 | Endogenous inhibitory protein, inhibits all isoforms.[2] |
| CN19o | Substrate-competitive | <0.4 | A highly potent and selective peptide inhibitor derived from CaMKIIN.[2] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of CaMKII activation and inhibition is crucial for interpreting experimental results.
CaMKII Activation and Inhibition Pathway
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent autophosphorylation leading to autonomous activity. Different classes of inhibitors target distinct steps in this pathway.
Experimental Workflow for Determining IC50 Values
Caption: A generalized workflow for determining the IC50 of a CaMKII inhibitor using an in vitro kinase assay.
Experimental Protocols
Below are representative protocols for in vitro CaMKII activity assays, which are fundamental for assessing inhibitor efficacy.
Radioactive Filter-Binding Kinase Assay
This is a traditional and sensitive method for measuring kinase activity.
1. Reagents:
-
Kinase Buffer (5X): 250 mM PIPES (pH 7.2), 50 mM MgCl₂, 5 mM CaCl₂, 5 µM Calmodulin.
-
ATP Mix: 500 µM ATP with [γ-³²P]ATP (specific activity ~200-500 cpm/pmol).
-
Substrate: Autocamtide-2 (AC2) or Syntide-2 peptide substrate (e.g., 100 µM).
-
Enzyme: Purified recombinant CaMKII.
-
Inhibitor: Stock solution of the inhibitor diluted to various concentrations.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing kinase buffer, substrate, inhibitor dilution (or vehicle control), and purified CaMKII enzyme.
-
Initiate the reaction by adding the ATP mix and transfer the tubes to a 30°C water bath for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and allow them to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Non-Radioactive HPLC-MS Kinase Assay
This method offers an alternative to the use of radioactivity and provides high specificity.[9]
1. Reagents:
-
Kinase Buffer: As described above, but without radioactive ATP.
-
ATP: 100 µM non-radioactive ATP.[9]
-
Substrate: Autocamtide-2 (AC-2).[9]
-
Enzyme: Purified recombinant CaMKII.
-
Inhibitor: Stock solution of the inhibitor diluted to various concentrations.
-
Stop Solution: Formic acid to acidify the reaction mixture.[9]
2. Procedure:
-
Set up and initiate the kinase reaction as described in the radioactive assay protocol.
-
Stop the reaction by adding formic acid.[9]
-
Analyze the reaction mixture using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to separate and quantify the unphosphorylated (AC-2) and phosphorylated (pAC-2) substrate peptides.[9]
-
The extent of the reaction is determined by the ratio of pAC-2 to total substrate (AC-2 + pAC-2).
-
Calculate the percentage of inhibition and determine the IC50 value as described previously.
Conclusion
The landscape of CaMKII inhibitors is diverse, with options ranging from broad-spectrum research tools to highly potent and isoform-selective compounds entering preclinical and clinical development. The choice of inhibitor should be guided by the specific research question, considering factors such as potency, selectivity, and mechanism of action. Newer ATP-competitive inhibitors like GS-680 and RA608 offer improved selectivity for cardiac isoforms, which is a significant advancement for cardiovascular research and drug development.[5][8] Peptide inhibitors such as CN19o provide exceptional potency and selectivity, making them valuable tools for detailed mechanistic studies.[2] Careful consideration of the experimental conditions, particularly ATP and CaM concentrations, is paramount for the accurate interpretation and comparison of inhibitor efficacy data.
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversion of cardiac dysfunction by a novel orally available calcium/calmodulin-dependent protein kinase II inhibitor, RA306, in a genetic model of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral Ca/calmodulin‐dependent kinase II inhibitor RA608 improves contractile function and prevents arrhythmias in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide Inhibitors of CaMKII: A Superior Alternative for Targeted Research
A detailed guide for researchers and drug development professionals on the advantages of peptide-based inhibitors for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), with a comparative analysis against small molecule inhibitors.
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including learning, memory, and cardiac function.[1][2] Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, heart arrhythmia, and some cancers.[1] This has made CaMKII a significant target for therapeutic intervention. While various inhibitors have been developed to modulate its activity, peptide-based inhibitors are emerging as a superior class of tools for both basic research and drug development, offering distinct advantages over traditional small molecule inhibitors.
This guide provides a comprehensive comparison of peptide inhibitors and small molecule inhibitors of CaMKII, supported by experimental data. It also includes detailed experimental protocols and visual diagrams to aid researchers in their study design.
Key Advantages of Peptide Inhibitors
Peptide inhibitors of CaMKII offer several key advantages over their small molecule counterparts, primarily revolving around their specificity and mechanism of action.
-
Higher Specificity and Potency: Peptide inhibitors are often derived from the natural substrates or regulatory domains of the target kinase, leading to a higher degree of specificity and potency.[3][4] For instance, Autocamtide-2-related inhibitory peptide (AIP), a synthetic peptide, is a highly potent and specific inhibitor of CaMKII, with an IC50 of 40 nM.[5][6] It shows minimal cross-reactivity with other kinases like PKA, PKC, and CaMKIV.[4][5] In contrast, the widely used small molecule inhibitor KN-93, while effective against CaMKII, also inhibits other kinases such as CaMKI and CaMKIV and can have off-target effects on ion channels.[3][7]
-
Diverse Mechanisms of Action: Peptide inhibitors can be designed to target various aspects of CaMKII function beyond the ATP-binding pocket, which is the primary target for many small molecule inhibitors.[3] For example, some peptide inhibitors act by competing with substrates, while others can interfere with the autophosphorylation of CaMKII or its interaction with other proteins.[3][8] This versatility allows for more nuanced interrogation of CaMKII's roles in cellular signaling.
-
Reduced Off-Target Effects: Due to their high specificity, peptide inhibitors generally exhibit fewer off-target effects compared to small molecules.[9] This is a critical advantage in both research and therapeutic applications, as it minimizes confounding experimental results and potential side effects. The off-target effects of small molecules like KN-93 on ion channels can complicate the interpretation of studies on arrhythmia, for example.[3]
Comparative Analysis of CaMKII Inhibitors
The following table summarizes the key characteristics of representative peptide and small molecule inhibitors of CaMKII, providing a clear comparison of their performance based on available experimental data.
| Inhibitor Class | Example Inhibitor | Mechanism of Action | IC50 for CaMKII | Known Off-Target Effects | References |
| Peptide Inhibitor | Autocamtide-2-related inhibitory peptide (AIP) | Substrate-competitive; binds to the autophosphorylation site | 40 nM | Minimal; does not significantly affect PKA, PKC, CaMKIV | [4][5][6] |
| Peptide Inhibitor | CaM-KIIN-derived peptides (e.g., CN21) | Binds to the T-site of the kinase, inhibiting both substrate phosphorylation and protein-protein interactions | ~100 nM (for CN21) | Highly specific for CaMKII over CaMKI, CaMKIV, PKA, and PKC | [8][10] |
| Small Molecule Inhibitor | KN-93 | Allosteric, Calmodulin (CaM)-competitive | ~1-4 µM | Inhibits CaMKI, CaMKIV, and various ion channels | [3][7][10] |
| Small Molecule Inhibitor | Staurosporine | ATP-competitive | Potent, but broad-spectrum | Inhibits a wide range of protein kinases | [11] |
CaMKII Signaling Pathway and Inhibition
The activation of CaMKII is a key event in many signaling cascades. Upon an increase in intracellular calcium levels, calcium ions bind to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase. Activated CaMKII can then phosphorylate various downstream substrates, leading to diverse cellular responses. A crucial feature of CaMKII is its ability to autophosphorylate, which renders it constitutively active even after calcium levels have returned to baseline.[1]
Caption: The CaMKII signaling pathway, its activation by calcium/calmodulin, downstream effects, and points of inhibition by peptide and small molecule inhibitors.
Experimental Protocols
1. In Vitro CaMKII Activity Assay
This protocol describes a common method for measuring CaMKII kinase activity in vitro using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)
-
Peptide inhibitor (e.g., AIP) or small molecule inhibitor (e.g., KN-93)
-
Assay buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 µM Calmodulin)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid solution for washing
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding purified CaMKII enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
2. Non-Radioactive CaMKII Activity Assay using HPLC-MS
This protocol offers a safer alternative to the radioactive assay by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the phosphorylation of a peptide substrate.[12]
Materials:
-
Purified CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
Peptide inhibitor or small molecule inhibitor
-
Assay buffer (as above)
-
ATP (non-radioactive)
-
Formic acid to stop the reaction
-
HPLC-MS system
Procedure:
-
Perform the kinase reaction as described in the radioactive assay, but using non-radioactive ATP.
-
Stop the reaction by adding formic acid.[12]
-
Analyze the reaction mixture using an HPLC-MS method optimized to separate and quantify the unphosphorylated and phosphorylated forms of the substrate peptide.[12]
-
Determine the IC50 of the inhibitor by measuring the reduction in the formation of the phosphorylated substrate at various inhibitor concentrations.[12]
Experimental Workflow for Evaluating CaMKII Inhibitors
The following diagram illustrates a typical workflow for the discovery and characterization of novel CaMKII inhibitors.
Caption: A generalized workflow for the identification and validation of novel CaMKII inhibitors, from initial screening to in vivo testing.
Conclusion
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Disposal of Calmodulin-dependent Protein Kinase II (290-309)
This document provides immediate safety and logistical information for the proper disposal of Calmodulin-dependent protein kinase II (290-309) (CaMKII (290-309)), a non-hazardous peptide commonly used in research. The following procedures are designed to ensure the safe and compliant disposal of this material in a laboratory setting.
Core Safety Information:
According to available Safety Data Sheets (SDS), Calmodulin-dependent protein kinase II (290-309) is classified as a non-hazardous substance or mixture [1]. However, it is crucial to consider any additional hazards posed by solvents, buffers, or other reagents mixed with the peptide during experimental procedures.
Quantitative Data Summary
For ease of reference, the key quantitative properties of CaMKII (290-309) are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 2273.8 g/mol | [2][3][4] |
| Purity | ≥95% (HPLC) | [3] |
| IC₅₀ for CaMKII Inhibition | 52 nM | [3][5] |
| IC₅₀ for CaMKII-dependent phosphodiesterase activity | 1.1 nM | [3] |
| Solubility in Water | 1 mg/ml | [3] |
| Storage Temperature | -20°C | [4] |
Disposal Protocols
The appropriate disposal method for CaMKII (290-309) waste depends on its physical state (solid or liquid) and the nature of any associated chemical hazards.
Solid Waste Disposal (Lyophilized Powder and Contaminated Labware)
-
Segregation: Collect non-hazardous solid waste contaminated with CaMKII (290-309), such as unused lyophilized powder, pipette tips, microfuge tubes, and gloves, in a designated waste container.
-
Containerization: Use a durable, leak-proof container, such as a designated laboratory waste box or a sturdy cardboard box lined with a plastic bag[6][7].
-
Labeling: Clearly label the container as "Non-hazardous laboratory waste".
-
Final Disposal: Dispose of the sealed container in the regular solid waste stream, in accordance with your institution's specific guidelines for non-hazardous lab waste[7].
Liquid Waste Disposal (Aqueous Solutions)
For aqueous solutions of CaMKII (290-309) that do not contain other hazardous chemicals:
-
Neutralization: If the solution is acidic or basic, neutralize it to a pH between 5 and 9[8][9].
-
Drain Disposal: Following neutralization, the solution can typically be disposed of down the sanitary sewer with copious amounts of water[9]. Always consult your local and institutional regulations before drain disposal of any chemical waste.
Liquid Waste with Chemical Hazards
If the CaMKII (290-309) is dissolved in or mixed with hazardous solvents (e.g., organic solvents, solutions containing heavy metals), the entire mixture must be treated as hazardous waste.
-
Waste Segregation:
-
Containerization: Use appropriate, sealed, and clearly labeled hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The label must accurately reflect all chemical constituents of the waste.
-
Storage and Pickup: Store the hazardous waste in a designated satellite accumulation area until it is collected by EHS for proper disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of CaMKII (290-309) waste.
Caption: Disposal workflow for CaMKII (290-309) waste.
Disclaimer: The information provided is based on general laboratory safety principles and available data. Researchers must always consult and adhere to the specific disposal guidelines and regulations of their institution and local authorities.
References
- 1. chemscene.com [chemscene.com]
- 2. Calmodulin-dependent protein kinase II (290-309) | C103H185N31O24S | CID 22114573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Calmodulin-dependent Protein Kinase II fragment 290-309 = 97 HPLC 115044-69-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. peptiderecon.com [peptiderecon.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling Calmodulin-dependent protein kinase II (290-309)
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Calmodulin-dependent protein kinase II (290-309). The following procedures are designed to ensure safe laboratory practices and maintain the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), Calmodulin-dependent protein kinase II (290-309) is not classified as a hazardous substance or mixture[1]. However, as a matter of good laboratory practice, appropriate personal protective equipment should be worn to avoid potential contact and inhalation of the lyophilized powder.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or equivalent) | To prevent eye contact with the lyophilized powder or solutions. |
| Hand Protection | Nitrile or latex gloves (ensure chemical compatibility) | To prevent skin contact. Gloves should be inspected before use and changed if contaminated. |
| Body Protection | Laboratory coat or long-sleeved clothing | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities. If weighing out larger amounts where dust formation is possible, a dust mask or use of a fume hood is recommended. | To prevent inhalation of the lyophilized powder. |
Handle in accordance with good industrial hygiene and safety practices. Avoid inhalation, and contact with eyes and skin[1][2]. An accessible safety shower and eye wash station should be available[2].
Operational Plan: From Storage to Experimentation
Proper handling and storage are crucial for maintaining the stability and activity of the peptide.
Storage and Handling of Lyophilized Peptide:
-
Long-term Storage: Store the lyophilized peptide in a tightly sealed container at -20°C or colder for maximum stability[3][4][5][6].
-
Hygroscopic Nature: Peptides can be hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can decrease stability and peptide content[3][5].
-
Weighing: When weighing the lyophilized powder, do so quickly in an area with minimal air currents or in a chemical fume hood to avoid generating dust. Reseal the vial tightly immediately after use[3][5].
Reconstitution and Solution Storage:
-
Solubility: This peptide is soluble in water at 1 mg/ml[7]. For peptides that are difficult to dissolve, starting with a small amount of an organic solvent like DMSO or acetonitrile before adding an aqueous buffer may be necessary[3].
-
Solution Storage: Storing peptides in solution is not recommended for long periods. For short-term storage, aliquots of the solution can be kept at -20°C[3][6]. Avoid repeated freeze-thaw cycles, as this can degrade the peptide[4][6]. It is best to prepare fresh solutions for experiments.
Disposal Plan
As Calmodulin-dependent protein kinase II (290-309) is not classified as hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste[1][8].
-
Unused Product and Contaminated Materials: Dispose of unused peptide and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) in the regular laboratory waste, unless institutional policies require specific chemical waste streams.
-
Aqueous Solutions: Small quantities of aqueous solutions can typically be disposed of down the drain with copious amounts of water, subject to local and institutional regulations.
Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal requirements.
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ | 52 nM for inhibition of Ca²⁺/calmodulin-dependent protein kinase II | [9] |
| Molecular Weight | ~2333.88 g/mol | [1] |
| Solubility | 1 mg/ml in water | [7] |
| Long-Term Storage (Lyophilized) | ≤ -15°C (lower temperatures like -20°C or -80°C are preferred) | [3][4][5][6] |
| Short-Term Storage (In Solution) | Aliquots at -20°C for a few weeks | [3][6] |
Safe Handling Workflow
Caption: Workflow for safe handling of Calmodulin-dependent protein kinase II (290-309).
References
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
